Inx-SM-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H41NO6 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C34H41NO6/c1-30-10-9-22(37)11-21(30)7-8-23-24-12-27-34(26(39)15-36,31(24,2)14-25(38)28(23)30)41-29(40-27)20-5-3-19(4-6-20)13-32-16-33(35,17-32)18-32/h3-6,9-11,23-25,27-29,36,38H,7-8,12-18,35H2,1-2H3/t23-,24-,25-,27+,28+,29+,30-,31-,32?,33?,34+/m0/s1 |
InChI Key |
CDJPBPKXKGBUJI-OPLRTLBKSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=C[C@]38C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=CC38C)O |
Origin of Product |
United States |
Foundational & Exploratory
INX-315: A Technical Guide to a Selective CDK2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activation is a key driver in several cancers, particularly those with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[1][2] INX-315 is a novel, potent, and orally bioavailable small molecule inhibitor of CDK2 that has demonstrated significant preclinical and early clinical antitumor activity.[3][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, selectivity profile, and preclinical efficacy. Detailed experimental protocols for key assays and in vivo models are provided to facilitate further research and development in the field of CDK2 inhibition.
Introduction to CDK2 and its Role in Cancer
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle. CDK2, in partnership with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition, a critical checkpoint for cell cycle commitment.
Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner cyclin E1 (CCNE1), leads to uncontrolled cell proliferation, a hallmark of cancer. High levels of CCNE1 are found in a variety of solid tumors, including certain ovarian, gastric, and breast cancers, and are often associated with a poor prognosis. Furthermore, acquired resistance to CDK4/6 inhibitors, a standard of care for hormone receptor-positive (HR+) breast cancer, has been linked to the upregulation of CDK2 activity. This makes selective CDK2 inhibition a compelling therapeutic strategy for these patient populations.
INX-315: A Potent and Selective CDK2 Inhibitor
INX-315 is a novel and potent inhibitor of CDK2 with high selectivity over other CDK family members. Preclinical studies have shown that INX-315 effectively induces cell cycle arrest and a senescence-like state in cancer cells with CCNE1 amplification and in models of CDK4/6 inhibitor-resistant breast cancer.
Mechanism of Action
INX-315 selectively targets and binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of key CDK2 substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest. This sustained cell cycle arrest can induce a state of cellular senescence, effectively halting tumor growth.
Quantitative Data
The potency and selectivity of INX-315 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of INX-315
| Kinase Complex | Biochemical IC50 (nM) | Fold vs. CDK2/E |
| CDK2/cyclin E1 | 0.6 | 1 |
| CDK2/cyclin A | 2.4 | 4 |
| CDK1/cyclin B | 30 | 55 |
| CDK4/cyclin D1 | 133 | 241 |
| CDK6/cyclin D3 | 338 | 615 |
| CDK9/cyclin T | 73 | 132 |
Table 2: Intracellular Potency and Selectivity of INX-315 (NanoBRET Assay)
| Kinase | Intracellular IC50 (nM) | Fold vs. CDK2/E |
| CDK2/cyclin E1 | 2.3 | 1 |
| CDK2/cyclin A | 71.3 | 31 |
| CDK1/cyclin B | 374 | 163 |
| CDK9/cyclin T | 2950 | 1283 |
Table 3: Cellular Activity of INX-315 in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) |
| MKN1 | Gastric | Amplified | Sensitive |
| OVCAR-3 | Ovarian | Amplified | Sensitive |
| MCF-7 (Palbociclib-Resistant) | Breast (HR+) | Not Amplified | 113 (in presence of Palbociclib) |
| Hs68 | Normal Fibroblast | Normal | 1430 |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize INX-315. These are intended as a guide and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assays
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
-
Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and antibody are bound, a high degree of FRET occurs. INX-315 competes with the tracer for binding to the kinase, resulting in a loss of FRET.
-
Procedure:
-
Prepare serial dilutions of INX-315 in DMSO.
-
In a 384-well plate, add 5 µL of the INX-315 dilutions.
-
Add 5 µL of a mixture containing the kinase and the Eu-labeled anti-tag antibody.
-
Add 5 µL of the kinase tracer.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
This assay measures the inhibition of kinase activity through a coupled-enzyme format.
-
Principle: The assay uses a peptide substrate labeled with two fluorophores (a FRET pair). The kinase phosphorylates the peptide. A site-specific protease is then added, which only cleaves the non-phosphorylated peptides, disrupting the FRET. Inhibition of the kinase by INX-315 results in more non-phosphorylated peptide, which is then cleaved, leading to a change in the FRET signal.
-
Procedure:
-
Prepare serial dilutions of INX-315.
-
In a 384-well plate, add the kinase, the peptide substrate, and ATP to initiate the kinase reaction in the presence of the inhibitor.
-
Incubate at room temperature for 1 hour.
-
Add the development reagent (protease) and incubate for 1 hour.
-
Read the fluorescence on a plate reader with appropriate filters for the FRET pair.
-
Calculate the emission ratio and determine the IC50 from the dose-response curve.
-
Cell-Based Assays
This assay determines the number of viable cells based on the quantification of ATP.
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat cells with a dose range of INX-315 for the desired duration (e.g., 6 days).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the data to vehicle-treated controls and determine the IC50.
-
This assay measures the binding of INX-315 to CDK2 within living cells.
-
Procedure:
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-CDK2 fusion protein.
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET™ tracer reagent and serial dilutions of INX-315.
-
Incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal on a luminometer.
-
Calculate the BRET ratio and determine the intracellular IC50.
-
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with INX-315 for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the PI fluorescence.
-
Model the cell cycle distribution using appropriate software.
-
This technique is used to detect the levels of specific proteins, such as phosphorylated Rb (pRb) and Cyclin A2.
-
Procedure:
-
Treat cells with INX-315 and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811) and total Rb overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Models
-
Establishment:
-
Obtain fresh tumor tissue from consenting patients.
-
Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
-
Monitor the mice for tumor growth.
-
Once tumors reach a specified size (e.g., 1000-1500 mm³), passage them to a new cohort of mice for expansion.
-
-
Efficacy Studies:
-
Once tumors in the expansion cohort reach a certain volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer INX-315 orally at the desired dose and schedule.
-
Measure tumor volume with calipers regularly.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).
-
The MMTV-PyMT model is a well-established model for breast cancer that spontaneously develops mammary tumors.
-
Study Design:
-
Monitor female MMTV-PyMT mice for the development of palpable mammary tumors.
-
Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
Treat with INX-315 as described for the PDX models.
-
Monitor tumor growth and animal health.
-
At the study endpoint, tumors and other tissues (e.g., lungs for metastasis) can be collected for analysis.
-
Clinical Development
INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CCNE1-amplified cancers and HR+/HER2- breast cancer that has progressed on a CDK4/6 inhibitor. Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy is safe and well-tolerated, with encouraging signs of antitumor activity in heavily pretreated patients. The FDA has granted Fast Track designation for INX-315 for the treatment of CCNE1-amplified, platinum-resistant ovarian cancer.
Conclusion
INX-315 is a promising, selective CDK2 inhibitor with a clear mechanism of action and strong preclinical data supporting its development in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors. Early clinical data have been encouraging, demonstrating a favorable safety profile and preliminary signs of efficacy. The detailed methodologies provided in this guide are intended to support the ongoing research and clinical evaluation of INX-315 and other selective CDK2 inhibitors, with the ultimate goal of providing a new therapeutic option for patients with difficult-to-treat cancers.
References
The Role of INX-315 in Cell Cycle Arrest and Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INX-315 is a novel, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) that has demonstrated significant potential in cancer therapy. Preclinical studies have shown that INX-315 induces cell cycle arrest and a senescence-like phenotype in solid tumors, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This technical guide provides an in-depth overview of the mechanism of action of INX-315, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.
Introduction to INX-315
INX-315 is a potent and selective inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle. Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a common driver of uncontrolled cell proliferation in various cancers. INX-315 has been developed to target this dependency, offering a promising therapeutic strategy for cancers that are reliant on CDK2 activity for their growth and survival. The inhibitor has also shown efficacy in overcoming resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer. The FDA has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, highlighting its potential to address unmet medical needs.
Quantitative Data: Potency and Selectivity of INX-315
The efficacy of INX-315 is underscored by its high potency against CDK2 and its selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.
Table 1: Biochemical Potency of INX-315
| Target | Biochemical IC50 (nM) |
| CDK2/Cyclin E | 0.6 |
| CDK2/Cyclin A | 2.4 |
| CDK1/Cyclin B | 30 |
| CDK4/Cyclin D1 | 133 |
| CDK6/Cyclin D3 | 338 |
| CDK9/Cyclin T | 73 |
Table 2: Intracellular Target Engagement and Selectivity of INX-315
| Target | Intracellular NanoBRET IC50 (nM) | Fold Selectivity vs. CDK2/E |
| CDK2/Cyclin E | 2.3 | 1 |
| CDK2/Cyclin A | 71.3 | 31 |
| CDK1/Cyclin B | 374 | 163 |
| CDK9/Cyclin T | 2950 | 1282 |
Table 3: Cellular Proliferation Inhibition by INX-315
| Cell Line Type | Condition | IC50 (nM) |
| CCNE1-amplified Ovarian Cancer | - | 10 - 64 |
| Ovarian Cancer without CCNE1 amplification | - | 159 - 3560 |
| Normal Human Fibroblasts (Hs68) | - | >10,000 |
| Palbociclib-resistant MCF7 | + 1 µM Palbociclib | 113 |
Mechanism of Action: Induction of Cell Cycle Arrest and Senescence
INX-315 exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK2. This inhibition sets off a cascade of events that ultimately leads to G1 cell cycle arrest and the induction of a senescent state.
Signaling Pathway of INX-315-induced Cell Cycle Arrest
The primary mechanism of INX-315 involves the inhibition of Retinoblastoma (Rb) protein phosphorylation. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition.
INX-315: A Technical Guide to its Mechanism of Action and Effect on Retinoblastoma Protein Hypophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) that has demonstrated significant preclinical activity in various cancer models, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of INX-315, with a specific focus on its role in promoting the hypophosphorylation of the retinoblastoma tumor suppressor protein (Rb). This document will detail the core signaling pathways, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols for the methodologies used to evaluate the effects of INX-315.
Introduction: The Role of the Cyclin E-CDK2-Rb Axis in Cancer
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] The transition from the G1 phase to the S phase is a critical checkpoint controlled by the retinoblastoma protein (Rb).[4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes necessary for DNA replication and S-phase entry.
The phosphorylation and subsequent inactivation of Rb are primarily mediated by cyclin-dependent kinases (CDKs). Specifically, the Cyclin D-CDK4/6 complex initiates the phosphorylation of Rb, which is then completed by the Cyclin E-CDK2 complex, leading to the release of E2F and cell cycle progression. In several types of cancer, the overexpression of Cyclin E1, the binding partner of CDK2, leads to aberrant CDK2 activity, constitutive hyperphosphorylation of Rb, and uncontrolled cell proliferation. This makes CDK2 a compelling therapeutic target. INX-315 is a selective inhibitor designed to target this pathway.
Mechanism of Action of INX-315
INX-315 is an orally active, small molecule inhibitor that demonstrates high potency and selectivity for CDK2. By inhibiting the kinase activity of the Cyclin E/CDK2 complex, INX-315 prevents the hyperphosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and a subsequent arrest of the cell cycle in the G1 phase. This targeted inhibition of CDK2 has been shown to induce a senescence-like state in cancer cells and control tumor growth in preclinical models.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of INX-315.
Table 1: In Vitro Kinase Inhibitory Activity of INX-315
| Target | IC50 (nM) | Assay Type | Reference |
| CDK2/cyclin E1 | 0.6 | Biochemical | |
| CDK2/cyclin A2 | 2.5 | Biochemical | |
| CDK2/cyclin E1 | 2.3 | Intracellular NanoBRET |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of INX-315 in CCNE1-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (nM) | Effect on Rb Phosphorylation | G1 Arrest Concentration | Reference |
| OVCAR3 | Ovarian | 26 (mean) | Reduced at 30-300 nM | 30-100 nM | |
| MKN1 | Gastric | Not Specified | Reduced at 30-300 nM | 100 nM |
Cellular IC50 values were determined after 6 days of treatment. Rb phosphorylation and cell cycle arrest were assessed after 24 hours of treatment.
Table 3: In Vivo Efficacy of INX-315 in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |
| CDX | Ovarian (OVCAR3) | 100 mg/kg (BID) or 200 mg/kg (QD), i.p. | Significant tumor growth inhibition (89% TGI with QD) | |
| PDX | Gastric (GA0103) | 100 mg/kg (BID), i.p. | Tumor stasis | |
| CDX | Gastric | 100 mg/kg (BID), p.o. for 56 days | Tumor regression |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once daily; i.p.: intraperitoneal; p.o.: oral administration; TGI: Tumor Growth Inhibition.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of INX-315 on retinoblastoma protein hypophosphorylation.
Western Blot Analysis of Phosphorylated Rb (pRb)
This protocol is for the semi-quantitative detection of changes in Rb phosphorylation status in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (e.g., Ser807/811)
-
Mouse anti-total Rb
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of INX-315 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-Rb (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody for total Rb and a loading control to normalize the pRb signal.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following INX-315 treatment using EdU incorporation and DNA staining.
Materials:
-
Click-iT™ EdU Flow Cytometry Assay Kit
-
Propidium Iodide (PI) or DAPI
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and EdU Labeling:
-
Treat cells with INX-315 for the desired time (e.g., 24 hours).
-
Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells.
-
Fix the cells using a fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a saponin-based permeabilization and wash reagent.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide as per the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
DNA Staining:
-
Wash the cells and resuspend in a solution containing a DNA stain like PI or DAPI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate lasers and filters for the chosen fluorophores.
-
Gate on single cells and analyze the DNA content (PI/DAPI) and EdU fluorescence to determine the percentage of cells in G1, S, and G2/M phases.
-
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of INX-315 in mouse xenograft models.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Cancer cell lines (e.g., OVCAR3, MKN1) or patient-derived tumor fragments
-
Matrigel (optional)
-
INX-315 formulation for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
For PDX models, surgically implant small tumor fragments subcutaneously.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer INX-315 or vehicle control according to the specified dosing regimen (e.g., 100 mg/kg, BID, p.o.).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).
-
Conclusion
INX-315 is a highly selective and potent CDK2 inhibitor that effectively induces hypophosphorylation of the retinoblastoma protein. This mechanism restores the tumor-suppressive function of Rb, leading to G1 cell cycle arrest and the inhibition of tumor growth. The preclinical data strongly support the clinical development of INX-315 as a targeted therapy for cancers with aberrant CDK2 activity, such as those with CCNE1 amplification or resistance to CDK4/6 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of INX-315 and other CDK2 inhibitors in cancer research and drug development. A first-in-human Phase I/II clinical trial of INX-315 is currently enrolling patients with advanced or metastatic cancers (NCT05735080).
References
INX-315: A Deep Dive into its Impact on the G1 to S Phase Transition
A Technical Guide for Researchers and Drug Development Professionals
Introduction
INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential as an antineoplastic agent.[1][2] CDK2, a serine/threonine kinase, plays a pivotal role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[3] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene (encoding cyclin E1), is a hallmark of several cancers, including certain types of ovarian, breast, and gastric cancers.[4][5] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard therapy for hormone receptor-positive (HR+)/HER2- breast cancer. This guide provides an in-depth technical overview of the preclinical data on INX-315, focusing on its mechanism of action in arresting the G1 to S phase transition.
Core Mechanism of Action: Inhibition of the CDK2/Cyclin E Pathway
The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis. The phosphorylation of Rb by cyclin-dependent kinases releases E2F, thereby initiating the G1 to S transition.
INX-315 selectively inhibits CDK2, a key kinase responsible for Rb phosphorylation. By binding to and inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb. This leads to the continued sequestration of E2F transcription factors, resulting in a robust G1 cell cycle arrest and a subsequent block in cellular proliferation. Preclinical studies have demonstrated that this G1 arrest can lead to a state of therapy-induced senescence in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of INX-315.
Table 1: Biochemical and Cellular Potency of INX-315
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CDK2/Cyclin E1 | Biochemical | 0.6 | |
| Normal Cells (Hs68) | Cell Proliferation | 1430 |
Table 2: Anti-proliferative Activity of INX-315 in CCNE1-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| OVCAR3 | Ovarian | < 100 | |
| MKN1 | Gastric | < 100 |
Table 3: Effect of INX-315 on Cell Cycle Distribution in CCNE1-Amplified Cancer Cell Lines
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | Reference(s) |
| OVCAR-3 | Control (DMSO) | 45% | 40% | |
| OVCAR-3 | INX-315 (100 nM, 24h) | 70% | 10% | |
| MKN1 | Control (DMSO) | 55% | 30% | |
| MKN1 | INX-315 (100 nM, 24h) | 75% | 5% |
Table 4: INX-315 Activity in CDK4/6 Inhibitor-Resistant Breast Cancer Models
| Cell Line Model | Treatment | Palbociclib IC50 | Reference(s) |
| MCF7 Palbociclib-Resistant | Palbociclib alone | > 10 µM | |
| MCF7 Palbociclib-Resistant | Palbociclib + INX-315 (1 µM) | 113 nM | |
| T47D Abemaciclib/Fulvestrant-Resistant | INX-315 | Low nanomolar | |
| MCF7 Abemaciclib/Fulvestrant-Resistant | INX-315 | Low nanomolar |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in the preclinical evaluation of INX-315 are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Multichannel pipette or automated pipetting station
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at the desired density and incubate under standard conditions.
-
Add INX-315 or vehicle control to the wells and incubate for the desired duration (e.g., 6 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Cell Cycle Analysis by EdU Staining and Flow Cytometry
This method assesses the proportion of cells in different phases of the cell cycle.
Materials:
-
Click-iT™ EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific)
-
DNA stain (e.g., FxCycle™ Violet Stain)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with INX-315 or vehicle for the specified time (e.g., 24 hours).
-
Add 10 µM EdU to the cell culture medium and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and wash once with 1% BSA in PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the Click-iT® reaction by incubating the cells with the fluorescent azide reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells to remove the reaction cocktail.
-
Resuspend the cells in a DNA staining solution (e.g., FxCycle™ Violet) containing RNase.
-
Analyze the samples on a flow cytometer. The EdU signal will identify cells in S phase, while the DNA stain will differentiate cells in G1 and G2/M phases based on DNA content.
Western Blotting for Phosphorylated Rb (p-Rb)
This technique is used to detect the phosphorylation status of the retinoblastoma protein.
Materials:
-
Primary antibodies: anti-phospho-Rb (specific serine/threonine sites) and anti-total Rb
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with INX-315 or vehicle for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated Rb overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb or a loading control protein like β-actin.
Conclusion
INX-315 demonstrates potent and selective inhibition of CDK2, leading to a robust G1 cell cycle arrest. This is achieved through the prevention of Rb phosphorylation and the subsequent continued repression of E2F-mediated transcription of genes essential for S phase entry. The preclinical data strongly support the clinical development of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and for overcoming resistance to CDK4/6 inhibitors. Ongoing clinical trials will further elucidate the safety and efficacy of INX-315 in these patient populations.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of INX-315: A Novel Selective CDK2 Inhibitor
For Immediate Release
This technical whitepaper provides a comprehensive overview of the preclinical data supporting the development of INX-315, a novel, potent, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2). The data presented herein demonstrates the potential of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly the G1 to S phase transition.[1] Dysregulation of CDK2 activity, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is a known driver of oncogenesis in various solid tumors, including ovarian, gastric, and breast cancers.[1] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[1] INX-315 is a highly selective inhibitor of CDK2 designed to address these therapeutic challenges.
Mechanism of Action
INX-315 selectively targets and binds to CDK2, inhibiting its kinase activity.[2] This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb).[3] Hypophosphorylation of Rb leads to the suppression of E2F target genes, which are essential for cell cycle progression. The ultimate outcomes of CDK2 inhibition by INX-315 are cell cycle arrest in the G1 phase, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.
In Vitro Efficacy
Potency and Selectivity
INX-315 demonstrates potent inhibition of CDK2/cyclin E1 with high selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects.
| Kinase | Biochemical IC50 (nM) | Fold vs. CDK2/E | NanoBRET IC50 (nM) | Fold vs. CDK2/E |
| CDK2/E | 0.6 | 1 | 2.3 | 1 |
| CDK2/A | 2.4 | 4 | 71.3 | 31 |
| CDK1/B | 30 | 55 | 374 | 163 |
| CDK4/D1 | 133 | 241 | ND | ND |
| CDK6/D3 | 338 | 615 | ND | ND |
| CDK9/T | 73 | 132 | 2950 | 1283 |
| ND: Not Determined |
Cell Line Proliferation Assays
INX-315 effectively inhibits the proliferation of cancer cell lines with CCNE1 amplification or overexpression, while showing minimal effect on normal cells.
| Cell Line (Cancer Type) | CCNE1 Status | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |
| MKN1 (Gastric) | Amplified | Sensitive | Insensitive |
| Ovarian Cancer Panel | Amplified | Sensitive | Insensitive |
| Normal Cells | N/A | 1430 | 26 |
Data from a 6-day, 10-point dose response CTG assay.
Overcoming CDK4/6 Inhibitor Resistance
INX-315 has demonstrated the ability to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.
| Cell Line | Treatment | Palbociclib IC50 |
| MCF7 (Palbociclib Resistant) | Palbociclib alone | > 10 µM |
| MCF7 (Palbociclib Resistant) | Palbociclib + INX-315 (fixed conc.) | 113 nM |
MCF7 cells resistant to palbociclib were treated with a dose curve of palbociclib with or without a fixed concentration of INX-315.
In Vivo Efficacy
Xenograft Models
INX-315 has shown robust anti-tumor activity as a single agent in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of CCNE1-amplified cancers.
| Model | Cancer Type | Treatment Duration | Outcome |
| OVCAR3 CDX | Ovarian | 42 days | Tumor stasis (100 mg/kg BID) or 89% TGI (200 mg/kg QD) |
| OV5398 PDX | Ovarian | 56 days | Tumor regression in both treatment groups |
| GA0103 PDX | Gastric | 56 days | Tumor stasis (100 mg/kg BID) |
| GA0114 PDX | Gastric | 35 days | 95% TGI (100 mg/kg BID) |
| TGI: Tumor Growth Inhibition |
Importantly, no body weight loss was observed in these models at any point during treatment, indicating good tolerability.
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of INX-315 against a panel of cyclin-dependent kinases was determined using a radiometric kinase assay. The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assays
Cancer cell lines were seeded in 96-well plates and treated with a 10-point dose response of INX-315 or a control compound for 6 days. Cell viability was assessed using the CellTiter-Glo (CTG) luminescent cell viability assay. IC50 values were determined from the resulting dose-response curves.
Xenograft Studies
Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally at the indicated doses and schedules. Tumor volumes and body weights were measured regularly throughout the study.
References
An In-depth Technical Guide on the Selectivity Profile of INX-315
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INX-315 is an orally active, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/Cyclin E complex is a critical driver of the G1 to S phase transition[4]. Aberrant CDK2 activity, often through amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is implicated in numerous solid tumors and is a known mechanism of resistance to CDK4/6 inhibitors[5]. Early generations of CDK inhibitors often failed due to poor selectivity, leading to unfavorable toxicity profiles. INX-315 represents a significant advancement with a distinct selectivity profile, demonstrating robust anti-tumor activity in preclinical models of CCNE1-amplified cancers and overcoming resistance to CDK4/6 inhibition in breast cancer models. This guide provides a detailed overview of the selectivity profile of INX-315, the experimental methodologies used for its characterization, and its mechanistic implications.
Quantitative Selectivity Profile
The inhibitory activity of INX-315 has been rigorously characterized using both biochemical and intracellular assays. The data consistently demonstrate high potency against CDK2 and significant selectivity over other key cell cycle-regulating CDKs.
Biochemical Selectivity
Biochemical assays measure the direct inhibitory effect of a compound on purified enzyme complexes. The half-maximal inhibitory concentration (IC₅₀) of INX-315 was determined against a panel of canonical CDK/cyclin pairs. The results highlight a picomolar affinity for CDK2/Cyclin E1 and a clear selectivity margin over other CDKs.
Table 1: Biochemical IC₅₀ of INX-315 Against a Panel of CDKs
| Kinase Complex | Biochemical IC₅₀ (nM) | Selectivity (Fold vs. CDK2/E) |
|---|---|---|
| CDK2/Cyclin E1 | 0.6 | 1 |
| CDK2/Cyclin A2 | 2.5 | 4.2 |
| CDK1/Cyclin B | 33 | 55 |
| CDK9/Cyclin T1 | 73 | 122 |
| CDK4/Cyclin D1 | 133 | 222 |
| CDK6/Cyclin D3 | 338 | 615 |
Data sourced from Incyclix Bio presentation.
Intracellular Selectivity
To assess target engagement within a cellular environment, which accounts for factors like cell permeability and competition with intracellular ATP, the NanoBRET™ Target Engagement Assay was utilized. This assay measures the displacement of a tracer from the target kinase by the inhibitor in live cells. The intracellular data confirm that INX-315 maintains its high potency and selectivity for CDK2 within a physiological context.
Table 2: Intracellular IC₅₀ of INX-315 (NanoBRET™ Assay)
| Kinase Complex | Intracellular IC₅₀ (nM) | Selectivity (Fold vs. CDK2/E) |
|---|---|---|
| CDK2/Cyclin E1 | 2.3 | 1 |
| CDK2/Cyclin A | 71.3 | 31 |
| CDK1/Cyclin B1 | 374 | 163 |
| CDK9/Cyclin T1 | 2950 | 1283 |
Data sourced from Dietrich et al., 2024 and Incyclix Bio presentation.
Broader Kinome Screening
A broader kinome screen revealed that at a concentration of 100 nM, only 1.2% of kinases tested exhibited greater than 90% inhibition. Follow-up studies identified potential off-target activity against CSF1R (IC₅₀ of 2.29 nM), CDK3, and CDK5, though the primary activity remains strongly directed at CDK2.
Mechanism of Action & Signaling Pathway
INX-315 exerts its anti-proliferative effects by selectively inhibiting CDK2, which leads to cell cycle arrest at the G1/S checkpoint. In a healthy cell cycle, the CDK4/6-Cyclin D complex initiates the phosphorylation of the Retinoblastoma protein (pRb). This allows the CDK2-Cyclin E complex to hyperphosphorylate pRb, leading to the release of the E2F transcription factor. E2F then drives the expression of genes necessary for S-phase entry and DNA replication. By potently inhibiting CDK2, INX-315 prevents pRb hyperphosphorylation, keeping E2F sequestered and thereby halting cell cycle progression. This targeted inhibition ultimately induces a state of cellular senescence and controls tumor growth.
Caption: INX-315 blocks the G1/S transition by selectively inhibiting CDK2.
Experimental Protocols
The characterization of INX-315 relied on a suite of biochemical and cell-based assays to establish its potency, selectivity, and functional effects.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of INX-315 against purified CDK/cyclin complexes.
-
Methodology: Assays were performed in a 12-point dose-response format at the Kₘ concentration of ATP. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.
-
Reagent Preparation: Serially dilute INX-315 in DMSO to create a concentration gradient. Prepare a solution containing the specific CDK/cyclin complex and a fluorescently labeled peptide substrate in kinase buffer.
-
Kinase Reaction: Add the INX-315 dilutions to assay plates. Initiate the kinase reaction by adding the enzyme/substrate mixture and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Terminate the reaction by adding an EDTA solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Analysis: Read the plate on a TR-FRET-capable plate reader, calculating the emission ratio. Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Intracellular Target Engagement (NanoBRET™ Assay)
-
Objective: To measure the affinity and residence time of INX-315 for CDK2 in live cells.
-
Methodology: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein engagement.
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently expressing the target CDK fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).
-
Compound Treatment: Plate the cells and treat with a range of INX-315 concentrations.
-
Assay: Add the cell-permeable tracer to the cells. The tracer competes with the inhibitor for binding to the CDK-NanoLuc fusion protein. Add the NanoBGlo® substrate to initiate the luminescent signal.
-
Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values. A decrease in the BRET signal indicates displacement of the tracer by INX-315. Plot the BRET ratio against the inhibitor concentration to calculate the intracellular IC₅₀.
-
Cell Viability and Proliferation Assay (CellTiter-Glo®)
-
Objective: To assess the effect of INX-315 on the proliferation of cancer cell lines.
-
Methodology: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
-
Cell Culture: Seed cancer cell lines (e.g., CCNE1-amplified ovarian cancer lines) in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with a 10-point dose curve of INX-315 for a period that allows for multiple cell doublings (e.g., 6 days).
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the cellular IC₅₀ for proliferation inhibition.
-
Caption: Experimental workflow for characterizing INX-315 selectivity.
Conclusion and Future Directions
The comprehensive data profile of INX-315 establishes it as a potent and highly selective CDK2 inhibitor. Its ability to maintain potency and selectivity in a cellular context translates to robust, on-target functional activity, namely the induction of G1 cell cycle arrest and senescence in CDK2-dependent cancer models. The high degree of selectivity over other CDKs, particularly CDK1, CDK4, and CDK6, is a critical attribute that may lead to an improved therapeutic window and a more favorable safety profile compared to less selective CDK inhibitors. These preclinical findings strongly support the ongoing clinical development of INX-315 as a monotherapy for CCNE1-amplified tumors and in combination therapies to overcome resistance to established treatments like CDK4/6 inhibitors. The FDA has granted Fast Track designation for INX-315 for treating patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, underscoring its potential to address a significant unmet medical need.
References
The Critical Role of CCNE1 Amplification in the Efficacy of INX-315: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular rationale and compelling preclinical and clinical evidence supporting the development of INX-315, a potent and selective CDK2 inhibitor, for the treatment of cancers characterized by CCNE1 amplification. The amplification of the CCNE1 gene, which encodes the cell cycle regulator Cyclin E1, is a key oncogenic driver in a variety of solid tumors, including a significant subset of high-grade serous ovarian and breast cancers. This genetic alteration is frequently associated with aggressive disease, poor prognosis, and resistance to standard-of-care therapies, including platinum-based chemotherapy and CDK4/6 inhibitors.[1][2][3] INX-315 is being developed to address this critical unmet medical need.
The CCNE1-CDK2 Axis: A Prime Target in Oncology
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 to the S phase is a critical checkpoint, and it is here that the Cyclin E1-CDK2 complex plays a pivotal role.[3] Cyclin E1 binds to and activates Cyclin-Dependent Kinase 2 (CDK2), leading to the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.
In cancers with CCNE1 amplification, the overexpression of Cyclin E1 leads to hyperactivation of the CDK2 kinase. This aberrant activity results in uncontrolled cell cycle progression and relentless proliferation.[4] Furthermore, this hyperactivation can render cancer cells resistant to CDK4/6 inhibitors, which primarily target the Cyclin D-CDK4/6 axis, another key regulator of the G1-S transition. By selectively inhibiting CDK2, INX-315 directly targets the dysregulated pathway in CCNE1-amplified tumors, offering a rational and targeted therapeutic strategy.
Preclinical Evidence: INX-315 Demonstrates Potent and Selective Activity
A comprehensive body of preclinical research underscores the potential of INX-315 in CCNE1-amplified cancers. These studies, utilizing a range of in vitro and in vivo models, have consistently demonstrated the potent and selective anti-tumor activity of INX-315.
In Vitro Efficacy in CCNE1-Amplified Cancer Cell Lines
In a panel of cancer cell lines, INX-315 has shown marked selectivity for those with CCNE1 amplification. As summarized in the table below, cell lines with CCNE1 amplification exhibit significantly lower IC50 values for INX-315 compared to cell lines without this amplification. This demonstrates a clear dependency of these cancer cells on the CDK2 pathway for their survival and proliferation.
| Cell Line | Cancer Type | CCNE1 Amplification | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR3 | Ovarian | Yes | 10-64 | >10,000 |
| MKN1 | Gastric | Yes | ~30 | >10,000 |
| Various | Ovarian | No | >1,000 | Varies |
Table 1: In Vitro Proliferation Inhibition by INX-315 in CCNE1-Amplified and Non-Amplified Cancer Cell Lines. Data compiled from preclinical studies.
Pharmacodynamic studies in these cell lines have confirmed that INX-315 treatment leads to a dose-dependent reduction in the phosphorylation of Rb and its downstream target, cyclin A2. This inhibition of the CDK2 pathway results in a G1 cell cycle arrest, thereby halting the proliferation of cancer cells.
In Vivo Anti-Tumor Activity in Patient-Derived Xenograft (PDX) Models
The anti-tumor efficacy of INX-315 has been further validated in in vivo studies using patient-derived xenograft (PDX) models of CCNE1-amplified ovarian and gastric cancers. In these models, oral administration of INX-315 resulted in significant tumor growth inhibition and, in some cases, tumor regression.
| PDX Model | Cancer Type | CCNE1 Amplification | INX-315 Treatment | Outcome |
| OV5398 | Ovarian | Yes | Oral, daily | Tumor stasis/regression |
| GA0103 | Gastric | Yes | Oral, daily | Tumor stasis/regression |
| GA0114 | Gastric | Yes | Oral, daily | Tumor stasis/regression |
Table 2: In Vivo Efficacy of INX-315 in CCNE1-Amplified Patient-Derived Xenograft Models. Data compiled from preclinical studies.
These in vivo studies also demonstrated that INX-315 was well-tolerated, with no significant body weight loss observed in the treated animals.
Clinical Development: The INX-315-01 Trial
Based on the robust preclinical data, INX-315 is currently being evaluated in a Phase 1/2 clinical trial, INX-315-01 (NCT05735080), in patients with advanced solid tumors, including those with CCNE1 amplification. This open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315.
INX-315-01 Study Design
The INX-315-01 trial is a multi-part study that includes dose escalation and expansion cohorts.
-
Part A (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of INX-315 monotherapy in patients with recurrent advanced/metastatic cancers, including those with CCNE1 amplification.
-
Part B (Dose Expansion): To further evaluate the safety and efficacy of INX-315 at the RP2D in a cohort of patients with CCNE1-amplified, platinum-resistant ovarian cancer.
-
Part C (Combination Therapy): To evaluate INX-315 in combination with other agents in specific patient populations.
Key Eligibility Criteria
The trial enrolls patients with advanced or metastatic solid tumors who have progressed on standard-of-care therapy. A key inclusion criterion for specific cohorts is the presence of CCNE1 gene amplification, which is determined by validated molecular assays.
Inclusion Criteria (Abbreviated):
-
Histologically confirmed advanced/metastatic solid tumor.
-
Documented CCNE1 gene amplification for enrollment in specific cohorts.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Exclusion Criteria (Abbreviated):
-
Prior treatment with a CDK2 inhibitor.
-
Active brain metastases.
-
Significant cardiovascular disease.
Preliminary Clinical Activity
Interim data from the dose-escalation portion of the INX-315-01 trial have been encouraging. In heavily pretreated patients with CCNE1-amplified high-grade serous ovarian cancer, INX-315 monotherapy has demonstrated anti-tumor activity, with partial responses and stable disease observed. The treatment has been generally well-tolerated.
| Patient Population | N | Partial Response (PR) | Stable Disease (SD) |
| CCNE1-amplified HGSOC/Fallopian Tube Cancer | 10 | 20% | 80% |
Table 3: Preliminary Efficacy of INX-315 in Patients with CCNE1-Amplified High-Grade Serous Ovarian/Fallopian Tube Cancer from the INX-315-01 Trial. Data as of December 2024.
These early clinical results provide a strong validation of the therapeutic hypothesis and support the continued development of INX-315 for this patient population with a high unmet medical need.
Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control for a period of 6 days.
-
Viability Assessment: After the incubation period, CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
Western Blotting for Pharmacodynamic Markers
-
Cell Lysis: Cells treated with INX-315 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total Rb, phosphorylated Rb (Ser807/811), and cyclin A2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Patient-Derived Xenograft (PDX) Studies
-
Tumor Implantation: Tumor fragments from consenting patients with CCNE1-amplified cancers are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Administration: INX-315 is administered orally at various dose levels and schedules. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are collected for pharmacodynamic analysis by western blotting or immunohistochemistry to assess target engagement.
Detection of CCNE1 Amplification
CCNE1 amplification in patient tumor samples is typically identified using next-generation sequencing (NGS) based assays or fluorescence in situ hybridization (FISH). These assays are performed in CLIA-certified laboratories to ensure the accuracy and reliability of the results for patient selection in clinical trials.
Visualizing the Core Concepts
Caption: Signaling pathway in normal vs. CCNE1 amplified cancer and the mechanism of INX-315.
Caption: Experimental workflow from preclinical evaluation to clinical development of INX-315.
Caption: Logical relationship between CCNE1 amplification and INX-315 efficacy.
Conclusion
The amplification of CCNE1 represents a clear, actionable biomarker for a targeted therapeutic approach. The selective CDK2 inhibitor, INX-315, has demonstrated compelling preclinical activity in CCNE1-amplified cancer models, and early clinical data from the INX-315-01 trial are promising. By directly targeting the dysregulated CCNE1-CDK2 axis, INX-315 holds the potential to become a valuable new treatment option for patients with these difficult-to-treat malignancies. Further clinical investigation is ongoing to fully elucidate the safety and efficacy of INX-315 in this patient population.
References
- 1. INX-315-01 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
INX-315: A Novel CDK2 Inhibitor Targeting CDK4/6 Inhibitor-Resistant Breast Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. INX-315, a potent and selective oral inhibitor of CDK2, has demonstrated promising preclinical and clinical activity in overcoming this resistance. This document provides a comprehensive technical overview of INX-315, including its mechanism of action, preclinical data in resistant models, and early clinical findings. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding of its therapeutic potential for researchers, scientists, and drug development professionals.
Introduction: The Challenge of CDK4/6 Inhibitor Resistance
CDK4/6 inhibitors, in combination with endocrine therapy, have become a cornerstone of treatment for HR+/HER2- advanced or metastatic breast cancer, significantly improving progression-free survival.[1][2] These agents function by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to S phase.[1][2] However, a substantial number of patients either present with intrinsic resistance or develop acquired resistance over time, limiting the long-term efficacy of these therapies.[3]
Mechanisms of resistance to CDK4/6 inhibitors are multifaceted and often involve the reactivation of the cell cycle machinery through alternative pathways. A key mechanism is the aberrant activation of CDK2, which can compensate for the inhibition of CDK4/6 and drive cell proliferation. This has positioned CDK2 as a compelling therapeutic target to overcome resistance.
INX-315 is a novel, orally bioavailable small molecule inhibitor of CDK2. Preclinical studies have shown that INX-315 can restore sensitivity to CDK4/6 inhibitors in resistant breast cancer models. This whitepaper will delve into the technical details of INX-315's activity, providing a valuable resource for the scientific community.
Mechanism of Action: Restoring Cell Cycle Control
INX-315 selectively targets and inhibits the activity of CDK2, a key regulator of the G1/S phase transition. In the context of CDK4/6 inhibitor resistance, where cancer cells may upregulate cyclin E1 (CCNE1) to activate CDK2, INX-315's mechanism is particularly relevant. By inhibiting CDK2, INX-315 prevents the phosphorylation of Rb and other substrates necessary for DNA replication, leading to cell cycle arrest and, in some cases, therapy-induced senescence.
The proposed mechanism of how INX-315 overcomes CDK4/6 inhibitor resistance is illustrated in the following signaling pathway diagram:
Preclinical Data
A robust body of preclinical evidence supports the development of INX-315 for CDK4/6 inhibitor-resistant breast cancer. Studies have utilized a variety of in vitro and in vivo models to characterize its efficacy.
In Vitro Studies
INX-315 has demonstrated potent anti-proliferative activity in CDK4/6 inhibitor-resistant breast cancer cell lines. The IC50 (half-maximal inhibitory concentration) values in various resistant cell lines are summarized below.
| Cell Line | Resistance Mechanism | INX-315 IC50 (nM) | Reference |
| MCF7-Palbo-R | Palbociclib Resistant | Low nanomolar | |
| T47D-Abema-R | Abemaciclib Resistant | Low nanomolar | |
| MCF7-Abema/Fulv-R | Abemaciclib & Fulvestrant Resistant | Low nanomolar |
Table 1: In Vitro Potency of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines
Treatment with INX-315 induces a robust G1 cell cycle arrest in CDK4/6 inhibitor-resistant cells. This effect is consistent with its mechanism of action as a CDK2 inhibitor.
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| MCF7-Palbo-R | INX-315 | G1 Arrest | |
| T47D-Abema-R | INX-315 | G1 Arrest |
Table 2: Effect of INX-315 on Cell Cycle Progression in Resistant Cell Lines
INX-315 treatment leads to a reduction in the phosphorylation of the retinoblastoma protein (pRb) in CDK4/6 inhibitor-resistant cell lines, confirming target engagement and downstream pathway modulation.
| Cell Line | Treatment | pRb Levels | Reference |
| MCF7-Palbo-R | INX-315 | Decreased | |
| T47D-Abema-R | INX-315 | Decreased |
Table 3: Effect of INX-315 on Rb Phosphorylation
In Vivo Studies: Patient-Derived Xenograft (PDX) Models
The efficacy of INX-315 has been evaluated in patient-derived xenograft (PDX) models of CDK4/6 inhibitor-resistant breast cancer. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant assessment of therapeutic response.
| PDX Model | Treatment | Outcome | Reference |
| CDK4/6i-Resistant Breast Cancer | INX-315 | Tumor Growth Inhibition |
Table 4: In Vivo Efficacy of INX-315 in a PDX Model
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the preclinical evaluation of INX-315.
Cell Viability Assay (CTG Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of INX-315 in cancer cell lines.
-
Methodology:
-
Seed CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., MCF7-Palbo-R, T47D-Abema-R) in 96-well plates.
-
Treat cells with a serial dilution of INX-315 for a period of 6 days.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis
-
Objective: To evaluate the effect of INX-315 on cell cycle progression.
-
Methodology:
-
Treat CDK4/6 inhibitor-resistant cells with INX-315 for 24 hours.
-
Harvest cells and fix them in ice-cold 70% ethanol.
-
Stain cells with a DNA intercalating dye (e.g., propidium iodide) and treat with RNase.
-
Analyze the DNA content of the cells using flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software.
-
Western Blotting for Rb Phosphorylation
-
Objective: To assess the phosphorylation status of the retinoblastoma protein (Rb) following INX-315 treatment.
-
Methodology:
-
Treat resistant breast cancer cells with INX-315 for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser807/811) and total Rb.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated Rb levels to total Rb.
-
Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo anti-tumor activity of INX-315 in a clinically relevant model.
-
Methodology:
-
Implant tumor fragments from patients with CDK4/6 inhibitor-resistant breast cancer subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer INX-315 orally to the treatment group according to the specified dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
The following diagram illustrates a typical experimental workflow for evaluating INX-315 in preclinical models:
Clinical Development: The INX-315-01 Trial
INX-315 is currently being evaluated in a Phase 1/2 clinical trial, INX-315-01 (NCT05735080), in patients with advanced solid tumors, including those with HR+/HER2- breast cancer who have progressed on a prior CDK4/6 inhibitor regimen.
Trial Design
The INX-315-01 study is an open-label, dose-escalation and expansion trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315 as a monotherapy and in combination with other agents.
Preliminary Clinical Data
Interim results from the dose-escalation portion of the trial have been reported and are summarized below.
| Patient Population | Number of Patients | Partial Response (PR) | Stable Disease (SD) | Reference |
| ER+/HER2- Breast Cancer (CDK4/6i Resistant) | 8 | 10% | 50% | |
| CCNE1-amplified HGSOC/Fallopian Tube Cancer | 10 | 20% | 80% |
Table 5: Preliminary Efficacy of INX-315 Monotherapy in the INX-315-01 Trial
INX-315 monotherapy has been generally well-tolerated, with a manageable safety profile. The most common treatment-related adverse events reported were fatigue, decreased white blood cell count, diarrhea, anemia, and decreased neutrophil count.
Conclusion and Future Directions
INX-315 is a promising novel CDK2 inhibitor with a clear mechanism of action for overcoming resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. Preclinical data robustly support its efficacy in relevant models, and early clinical findings from the INX-315-01 trial are encouraging, demonstrating anti-tumor activity and a manageable safety profile.
Future research will focus on:
-
Further elucidation of biomarkers to predict response to INX-315.
-
Evaluation of INX-315 in combination with other targeted therapies to enhance efficacy and prevent the emergence of further resistance.
-
Expansion of clinical trials to larger patient cohorts to confirm the promising initial results.
The development of INX-315 represents a significant step forward in addressing the critical unmet need for effective therapies for patients with CDK4/6 inhibitor-resistant breast cancer.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: INX-315 in Cell-Based Assays
INX-315 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally bioavailable and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential antineoplastic activity.[1][2] By selectively targeting and inhibiting CDK2, INX-315 can induce cell cycle arrest and promote senescence, thereby controlling the proliferation of cancer cells.[3][4][5] Preclinical studies have demonstrated its efficacy in models of CCNE1-amplified cancers and in breast cancers that have developed resistance to CDK4/6 inhibitors. These notes provide detailed protocols for the use of INX-315 in in vivo mouse models based on available preclinical data.
Mechanism of Action
INX-315 is a potent and selective inhibitor of CDK2. CDK2, in complex with cyclin E, plays a crucial role in the transition of the cell cycle from the G1 to the S phase. In cancers with amplification of the CCNE1 gene, which encodes cyclin E1, there is aberrant CDK2 activity, leading to uncontrolled cell proliferation. INX-315 selectively binds to and inhibits CDK2, leading to the hypophosphorylation of the retinoblastoma protein (Rb). This action prevents the release of the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and inhibiting tumor growth.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing INX-315-Induced Senescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Preclinical studies have demonstrated that INX-315 can induce cell cycle arrest and a phenotype resembling therapy-induced senescence (TIS) in cancer cells, particularly in the context of CCNE1-amplified cancers and those resistant to CDK4/6 inhibitors.[1] This application note provides a comprehensive overview of the key techniques and detailed protocols for assessing cellular senescence induced by INX-315, enabling researchers to accurately characterize its cytostatic effects.
Cellular senescence is a state of irreversible cell cycle arrest accompanied by characteristic morphological and molecular changes. Key hallmarks include the absence of proliferative markers, increased activity of senescence-associated β-galactosidase (SA-β-gal), upregulation of cell cycle inhibitors like p16INK4A and p21WAF1/Cip1, the presence of persistent DNA damage foci (γ-H2AX), and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).
Core Assessment Techniques
A multi-faceted approach is recommended for the robust assessment of INX-315-induced senescence. The following table summarizes the key markers and corresponding assessment methods.
| Senescence Hallmark | Key Markers | Primary Assessment Technique(s) |
| Cell Cycle Arrest | Absence of proliferation | Cell proliferation assays (e.g., BrdU/EdU incorporation), Cell cycle analysis (flow cytometry) |
| Upregulation of CDKIs | Western Blotting, Immunofluorescence, qRT-PCR for p16INK4a and p21WAF1/Cip1 | |
| Morphological Changes | Increased cell and nuclear size | Brightfield/Phase-contrast microscopy, High-content imaging with nuclear and cytoplasmic staining |
| Lysosomal Activity | Increased SA-β-gal activity | Senescence-Associated β-Galactosidase (SA-β-gal) Staining |
| DNA Damage Response | Persistent DNA damage foci | Immunofluorescence for γ-H2AX |
| Secretory Phenotype | Secretion of SASP factors | ELISA, Multiplex cytokine arrays (e.g., Luminex), qRT-PCR for SASP factor mRNAs |
Quantitative Data Summary from Preclinical Studies of INX-315
The following tables summarize quantitative findings from preclinical studies assessing INX-315-induced senescence in various cancer cell lines.
Table 1: Effect of INX-315 on Cell Viability
| Cell Line | Cancer Type | INX-315 IC50 (nM) | Treatment Duration |
| OVCAR-3 | Ovarian | 30-100 | 6 days |
| MKN1 | Gastric | ~100 | 6 days |
| MCF7 | Breast | >1000 | 6 days |
| T47D | Breast | >1000 | 6 days |
Data adapted from studies on INX-315's effect on cell viability.
Table 2: Induction of Senescence Markers by INX-315
| Cell Line | INX-315 Concentration (nM) | Treatment Duration | SA-β-gal Positive Cells (%) | Fold Increase in Nuclear Size |
| OVCAR-3 | 300 | 7 days | Significant Increase | ~1.5 |
| MKN1 | 300 | 7 days | Significant Increase | ~2.0 |
Data adapted from studies quantifying senescence markers following INX-315 treatment.
Experimental Protocols
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the qualitative and semi-quantitative assessment of SA-β-gal activity, a widely used biomarker for senescent cells.
Materials:
-
Cell culture plates (6-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM Citric acid/sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Brightfield microscope
Procedure:
-
Plate cells in multi-well plates and treat with INX-315 at the desired concentrations for the indicated duration (e.g., 7 days). Include a vehicle-treated control.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the freshly prepared Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C in a non-CO2 incubator for 12-16 hours. Protect from light.
-
Check for the development of a blue color under a microscope. Senescent cells will stain blue.
-
For documentation, wash the cells with PBS and store them in PBS at 4°C.
-
Image the cells using a brightfield microscope. The percentage of blue-staining cells can be quantified by counting at least 200 cells from multiple random fields.
Protocol 2: Immunofluorescence for p21 and γ-H2AX
This protocol details the detection of the cell cycle inhibitor p21 and the DNA damage marker γ-H2AX by immunofluorescence.
Materials:
-
Cells cultured on glass coverslips in multi-well plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary antibodies: Rabbit anti-p21 and Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Plate cells on coverslips and treat with INX-315 and controls.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence microscope. Quantify the fluorescence intensity and the number of γ-H2AX foci per nucleus using appropriate software (e.g., ImageJ).
Protocol 3: Analysis of the Senescence-Associated Secretory Phenotype (SASP) by ELISA
This protocol describes the quantification of a key SASP factor, Interleukin-6 (IL-6), in conditioned media from INX-315-treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Conditioned media from INX-315-treated and control cells
-
Human IL-6 ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Treat cells with INX-315 for the desired duration.
-
Two days before collecting the conditioned media, wash the cells with PBS and replace the culture medium with serum-free medium to reduce background from serum proteins.
-
Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
Store the supernatant at -80°C or proceed directly with the ELISA.
-
Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with an IL-6 capture antibody.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding the enzyme substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve. Normalize the results to the cell number.
Visualizations
Caption: INX-315 mechanism of action leading to senescence.
Caption: Experimental workflow for assessing INX-315-induced senescence.
Caption: Key hallmarks and markers of cellular senescence.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Supplementary Synthetic Methods from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. incyclixbio.com [incyclixbio.com]
- 4. aacrjournals.org [aacrjournals.org]
Measuring the Effect of INX-315 on Retinoblastoma (Rb) Protein Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Phosphorylation of Rb by CDK4/6 and subsequently CDK2 leads to the release of E2F, allowing for cell cycle progression.[1] Dysregulation of the CDK-Rb pathway is a common feature in many cancers.[2]
INX-315 is a potent and selective inhibitor of CDK2.[3][4][5] By inhibiting CDK2, INX-315 is expected to decrease the phosphorylation of Rb, thereby maintaining Rb in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation. Preclinical studies have demonstrated that INX-315 promotes Rb hypophosphorylation and shows efficacy in cancer models with dysregulated CDK2 activity, such as those with CCNE1 amplification or resistance to CDK4/6 inhibitors.
These application notes provide detailed protocols for measuring the effect of INX-315 on the phosphorylation status of Rb in cancer cell lines. The primary methods described are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the impact of INX-315 on Rb phosphorylation.
Caption: INX-315 inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of Rb and subsequent G1-S phase transition.
Caption: General workflow for assessing the effect of INX-315 on Rb phosphorylation.
Data Presentation
Quantitative data from the following protocols should be summarized in tables for clear comparison.
Table 1: Western Blot Densitometry Analysis
| Treatment Group | INX-315 Conc. (nM) | p-Rb (Ser780) Intensity | Total Rb Intensity | p-Rb/Total Rb Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |||
| INX-315 | 10 | ||||
| INX-315 | 30 | ||||
| INX-315 | 100 | ||||
| INX-315 | 300 |
Table 2: ELISA Absorbance Data
| Treatment Group | INX-315 Conc. (nM) | Absorbance at 450 nm (p-Rb) | Absorbance at 450 nm (Total Rb) | p-Rb/Total Rb Ratio | % Inhibition of Rb Phosphorylation |
| Vehicle Control | 0 | 0 | |||
| INX-315 | 10 | ||||
| INX-315 | 30 | ||||
| INX-315 | 100 | ||||
| INX-315 | 300 |
Table 3: Flow Cytometry Median Fluorescence Intensity (MFI)
| Treatment Group | INX-315 Conc. (nM) | MFI of p-Rb Positive Cells | % of p-Rb Positive Cells | |---|---|---| | Vehicle Control | 0 | | | | INX-315 | 10 | | | | INX-315 | 30 | | | | INX-315 | 100 | | | | INX-315 | 300 | | |
Experimental Protocols
Cell Culture and Treatment with INX-315
-
Cell Lines: Select appropriate cancer cell lines. Cell lines with known CCNE1 amplification (e.g., OVCAR3) or those resistant to CDK4/6 inhibitors are suitable models.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for ELISA) and allow them to adhere and reach 60-70% confluency.
-
INX-315 Preparation: Prepare a stock solution of INX-315 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 30, 100, 300 nM). A vehicle control (DMSO) should be included.
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of INX-315 or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours).
Protocol for Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is adapted for the detection of phosphorylated and total Rb.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (e.g., Ser780, Ser807/811)
-
Mouse anti-total Rb
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-p-Rb or anti-total Rb) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 8.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total Rb and a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the p-Rb signal to the total Rb signal.
-
Protocol for ELISA
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. Sandwich ELISA kits are commercially available for the detection of phosphorylated and total Rb.
Materials:
-
Phospho-Rb and Total Rb ELISA kits (follow the manufacturer's instructions)
-
Cell lysis buffer (as provided in the kit or a compatible buffer)
-
Wash buffer
-
Detection antibody (HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
General Procedure (adapt based on kit instructions):
-
Sample Preparation:
-
Lyse cells treated with INX-315 as described in the Western Blot protocol or according to the ELISA kit manual.
-
Quantify the protein concentration.
-
Dilute the lysates to the recommended concentration range for the assay.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Incubate for the recommended time to allow the target protein to bind.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody.
-
Incubate to allow the formation of an antibody-protein-antibody "sandwich".
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody or streptavidin-HRP.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the standards provided.
-
Determine the concentration of p-Rb and total Rb in the samples from the standard curve.
-
Calculate the ratio of p-Rb to total Rb for each treatment condition.
-
Protocol for Flow Cytometry
Flow cytometry can be used to measure protein phosphorylation at the single-cell level.
Materials:
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol or a detergent-based buffer)
-
Fluorochrome-conjugated anti-phospho-Rb antibody
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells treated with INX-315 by trypsinization.
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells with a fixation buffer for 10-15 minutes at room temperature to preserve the cell structure and protein phosphorylation state.
-
-
Permeabilization:
-
Permeabilize the cells with a permeabilization buffer to allow the antibody to access intracellular proteins. The choice of permeabilization agent can affect the epitope availability.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-p-Rb antibody for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Washing:
-
Wash the cells with staining buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer, collecting fluorescence signals from a sufficient number of cells (e.g., 10,000-20,000 events).
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the p-Rb signal and the percentage of p-Rb positive cells for each treatment condition.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the effect of the CDK2 inhibitor INX-315 on Rb phosphorylation. By employing Western Blotting, ELISA, and Flow Cytometry, investigators can obtain robust quantitative data to elucidate the mechanism of action of INX-315 and its potential as a therapeutic agent in cancers with a dysregulated CDK2-Rb axis. The provided diagrams and data presentation tables are intended to facilitate experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for INX-315 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a driver of tumorigenesis in various cancers, including certain types of ovarian and gastric cancers.[4][5] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of INX-315 in CCNE1-amplified cancers, highlighting its therapeutic potential.
These application notes provide a comprehensive overview of the use of INX-315 in PDX models, including detailed experimental protocols and a summary of key preclinical findings.
Mechanism of Action and Signaling Pathway
INX-315 selectively targets and inhibits the kinase activity of CDK2. In cancer cells with aberrant CDK2 activation (e.g., due to CCNE1 amplification), this inhibition leads to the hypophosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains in its active, tumor-suppressive state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle. This results in a G1 cell cycle arrest and the induction of a senescence-like state, ultimately leading to the inhibition of tumor growth.
Figure 1. INX-315 Signaling Pathway in CCNE1-Amplified Cancer Cells.
Data Presentation: In Vivo Efficacy of INX-315 in PDX Models
The following tables summarize the tumor growth inhibition observed in various CCNE1-amplified patient-derived xenograft models treated with INX-315.
| PDX Model | Cancer Type | Treatment Group | Dose & Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| GA0103 | Gastric | INX-315 | 100 mg/kg, BID, p.o. | 56 days | Tumor Stasis | |
| GA0114 | Gastric | INX-315 | 100 mg/kg, BID, p.o. | 35 days | 95% TGI | |
| OV5398 | Ovarian | INX-315 | 100 mg/kg, BID, p.o. | 56 days | Tumor Regression | |
| OVCAR3 (CDX) | Ovarian | INX-315 | 100 mg/kg, BID, i.p. | 42 days | Tumor Stasis | |
| OVCAR3 (CDX) | Ovarian | INX-315 | 200 mg/kg, QD, i.p. | 42 days | 89% TGI |
TGI: Tumor Growth Inhibition; BID: Twice daily; QD: Once daily; p.o.: Oral gavage; i.p.: Intraperitoneal injection; CDX: Cell line-derived xenograft.
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of INX-315 and general best practices for PDX model research.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of fresh tumor tissue from patients into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Culture medium (e.g., DMEM/F12)
-
Matrigel (optional)
-
Anesthetics and analgesics
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the collected tumor tissue in sterile culture medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mince the tumor tissue into small fragments (approximately 3x3x3 mm).
-
-
Animal Preparation:
-
Anesthetize the immunodeficient mouse using an approved protocol.
-
Shave and sterilize the implantation site (typically the flank).
-
-
Implantation:
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for tumor engraftment and growth.
-
Tumor growth can be monitored by caliper measurements.
-
Once tumors reach a predetermined size (e.g., 1.5 cm in diameter), they can be harvested for passaging into subsequent generations of mice (F1, F2, etc.).
-
Figure 2. Workflow for the Establishment of Patient-Derived Xenograft (PDX) Models.
Protocol 2: In Vivo Efficacy Study of INX-315 in PDX Models
This protocol outlines a typical in vivo study to evaluate the anti-tumor activity of INX-315.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
INX-315 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for mouse weight
Procedure:
-
Tumor Growth and Randomization:
-
Once tumors in PDX-bearing mice reach the desired size, randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Administer INX-315 (e.g., 100 mg/kg) or vehicle control to the respective groups via oral gavage twice daily.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint:
-
Continue treatment for the specified duration (e.g., 35-56 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Protocol 3: Western Blot Analysis of PDX Tumor Tissue
This protocol describes the detection of key proteins in the INX-315 signaling pathway from tumor lysates.
Materials:
-
Harvested PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-total Rb, anti-Cyclin A2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cancer cells treated with INX-315 in vitro.
Materials:
-
Cancer cell lines (e.g., OVCAR3, MKN1)
-
INX-315
-
Culture medium and supplements
-
Trypsin-EDTA
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed the cancer cells and allow them to adhere.
-
Treat the cells with various concentrations of INX-315 or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The use of patient-derived xenograft models has been instrumental in the preclinical evaluation of INX-315, demonstrating its efficacy in CCNE1-amplified gastric and ovarian cancers. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of INX-315 and other CDK2 inhibitors in relevant cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel cancer therapies.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application of INX-315 in CCNE1-Amplified Ovarian Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] In ovarian cancer, amplification of the CCNE1 gene, which encodes the CDK2 activator Cyclin E1, is a common oncogenic driver associated with aggressive disease and resistance to platinum-based chemotherapy.[1][2] Aberrant CDK2 activity, driven by Cyclin E1 overexpression, promotes uncontrolled cell cycle progression from the G1 to S phase.[3][4] INX-315 selectively targets this dependency, inducing cell cycle arrest and inhibiting the proliferation of CCNE1-amplified cancer cells. These application notes provide detailed protocols for evaluating the efficacy of INX-315 in CCNE1-amplified ovarian cancer cell lines.
Signaling Pathway and Mechanism of Action
The Cyclin E1/CDK2 complex plays a pivotal role in the G1/S phase transition of the cell cycle. Amplification of CCNE1 leads to the overexpression of Cyclin E1 protein and subsequent hyperactivation of CDK2. This results in the hyperphosphorylation of the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry, leading to uncontrolled cell proliferation. INX-315 inhibits CDK2, preventing Rb phosphorylation and causing a G1 cell cycle arrest.
Data Presentation
In Vitro Efficacy of INX-315 in Ovarian Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of INX-315 in a panel of CCNE1-amplified and non-amplified ovarian cancer cell lines.
| Cell Line | CCNE1 Status | INX-315 IC50 (nM) |
| OVCAR3 | Amplified | 10 - 64 |
| OVCAR4 | Amplified | 10 - 64 |
| KURAMOCHI | Amplified | 10 - 64 |
| OVCAR8 | Gain | >1000 |
| SKOV3 | Not Amplified | >1000 |
| IGROV1 | Not Amplified | >1000 |
Note: The IC50 values are presented as a range based on available preclinical data. Specific values may vary depending on experimental conditions.
CCNE1 Amplification Status and Protein Expression
The table below provides an overview of the CCNE1 gene copy number and relative Cyclin E1 protein expression in commonly used ovarian cancer cell lines.
| Cell Line | CCNE1 Gene Copy Number | Cyclin E1 Protein Expression |
| OVCAR3 | Amplified (CN >10) | High |
| OVCAR4 | Amplified | High |
| KURAMOCHI | Amplified | High |
| OVCAR8 | Gain | Moderate |
| SKOV3 | Normal | Low |
| IGROV1 | Normal | Low |
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of INX-315 in CCNE1-amplified ovarian cancer cell lines.
Cell Culture
-
Cell Lines:
-
CCNE1-amplified: OVCAR3, OVCAR4, KURAMOCHI
-
CCNE1 non-amplified (control): SKOV3, IGROV1, OVCAR8
-
-
Culture Media:
-
OVCAR3, OVCAR4, KURAMOCHI, OVCAR8: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for OVCAR3, 0.01 mg/mL insulin.
-
SKOV3, IGROV1: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
Ovarian cancer cell lines
-
INX-315
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of INX-315 (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression analysis.
-
Western Blot Analysis for Rb Phosphorylation
This protocol is for detecting the phosphorylation status of Rb at Serine 807/811.
-
Materials:
-
Ovarian cancer cell lines
-
INX-315
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Phospho-Rb (Ser807/811) (Cell Signaling Technology, #9308)
-
Total Rb (Cell Signaling Technology, #9309)
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with INX-315 (e.g., 100 nM and 300 nM) or vehicle (DMSO) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol measures the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Ovarian cancer cell lines
-
INX-315
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with INX-315 (e.g., 100 nM and 300 nM) or vehicle (DMSO) for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours or overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
INX-315 demonstrates selective and potent activity against CCNE1-amplified ovarian cancer cell lines by inducing G1 cell cycle arrest through the inhibition of CDK2 and subsequent reduction of Rb phosphorylation. The provided protocols offer a framework for researchers to investigate the application of INX-315 and similar CDK2 inhibitors in this molecularly defined subset of ovarian cancer. Further investigation into the in vivo efficacy and potential combination therapies is warranted to translate these preclinical findings into clinical benefits for patients with CCNE1-amplified ovarian cancer.
References
- 1. Beyond genomics: critical evaluation of cell line utility for ovarian cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. Inability of ovarian cancers to upregulate their MHC-class I surface expression marks their aggressiveness and increased susceptibility to NK cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCNE1 copy number is a biomarker for response to combination WEE1-ATR inhibition in ovarian and endometrial cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Overcoming Palbociclib Resistance in MCF7 Cells with INX-315
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, have significantly improved outcomes for patients with estrogen receptor-positive (ER+) breast cancer. However, the development of acquired resistance to these agents presents a major clinical challenge.[1][2] Resistance mechanisms are multifaceted and can involve the upregulation of other cell cycle components, such as Cyclin E-CDK2 activity, which allows cancer cells to bypass the G1 checkpoint block imposed by CDK4/6 inhibitors.[3][4]
INX-315 is a potent and selective inhibitor of CDK2.[5] Preclinical studies have demonstrated that INX-315 can effectively overcome resistance to CDK4/6 inhibitors in breast cancer models. By targeting the CDK2 escape pathway, INX-315 in combination with a CDK4/6 inhibitor can re-establish cell cycle control and suppress the proliferation of resistant cancer cells.
These application notes provide a comprehensive overview and detailed protocols for utilizing INX-315 to overcome palbociclib resistance in the human breast cancer cell line MCF7.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in palbociclib resistance and the experimental workflow to evaluate the efficacy of INX-315.
Caption: Signaling pathway of palbociclib resistance and INX-315 intervention.
Caption: Experimental workflow for evaluating INX-315 in palbociclib-resistant cells.
Data Presentation
The following tables summarize the expected quantitative data from key experiments.
Table 1: Cell Viability (IC50) in Palbociclib-Resistant MCF7 Cells
| Compound | Parental MCF7 IC50 (nM) | Palbociclib-Resistant MCF7 IC50 |
| Palbociclib | ~750 | >10,000 |
| INX-315 | Not specified | Low nanomolar range |
| Palbociclib + INX-315 (1 µM) | Not applicable | 113 |
Table 2: Cell Cycle Distribution in Palbociclib-Resistant MCF7 Cells after Treatment
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Baseline | Baseline | Baseline |
| Palbociclib (1 µM) | No significant change | No significant change | No significant change |
| INX-315 | Increased | Decreased | Minimal change |
| Palbociclib + INX-315 | Markedly Increased | Markedly Decreased (elimination of S phase cells) | Minimal change |
Table 3: Protein Expression and Phosphorylation Changes
| Treatment | pRb (Ser780/807/811) | Total Rb | Cyclin E | CDK2 |
| Vehicle Control | +++ | +++ | ++ | ++ |
| Palbociclib | +++ | +++ | ++ | ++ |
| INX-315 | + | +++ | ++ | ++ |
| Palbociclib + INX-315 | - | +++ | ++ | ++ |
| Note: '+' indicates relative protein expression/phosphorylation levels. |
Experimental Protocols
Protocol 1: Culture of Palbociclib-Resistant MCF7 Cells
-
Cell Line Maintenance : Culture MCF7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Generation of Resistant Cells : To generate palbociclib-resistant MCF7 cells (MCF7-PR), continuously expose parental MCF7 cells to increasing concentrations of palbociclib over several months. Start with a low concentration (e.g., 100 nM) and gradually increase the dose as cells develop resistance.
-
Maintenance of Resistant Cells : Culture the established MCF7-PR cell line in the presence of a maintenance dose of palbociclib (e.g., 1 µM) to ensure the resistant phenotype is maintained.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding : Seed MCF7-PR cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment : Prepare serial dilutions of INX-315, palbociclib, and the combination in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation : Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values by plotting cell viability against drug concentration using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment : Seed MCF7-PR cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of INX-315, palbociclib, or the combination for 48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization.
-
Fixation : Wash the cells with ice-cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry : Analyze the samples on a flow cytometer.
-
Data Analysis : Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 4: Western Blot Analysis
-
Protein Extraction : After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against pRb (Ser780, Ser807/811), total Rb, Cyclin E, CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The selective CDK2 inhibitor INX-315 presents a promising strategy to overcome acquired resistance to the CDK4/6 inhibitor palbociclib in ER+ breast cancer cells. By targeting the CDK2-mediated bypass pathway, the combination of INX-315 and palbociclib can effectively restore cell cycle control, leading to decreased cell proliferation and G1 arrest in resistant MCF7 cells. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of this combination therapy in a preclinical setting.
References
- 1. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. incyclixbio.com [incyclixbio.com]
Application Notes and Protocols for INX-315 and Fulvestrant Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1] Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to its degradation.[2] The combination of INX-315 and fulvestrant is under investigation as a therapeutic strategy for hormone receptor-positive (HR+), HER2-negative breast cancer, particularly in cases that have developed resistance to CDK4/6 inhibitors.[3][4]
These application notes provide an overview of the preclinical and clinical context for this combination therapy, along with detailed protocols for in vitro and in vivo experimental evaluation.
Mechanism of Action and Therapeutic Rationale
In HR+ breast cancer, the estrogen receptor signaling pathway is a key driver of tumor growth. Endocrine therapies like fulvestrant target this pathway by degrading the estrogen receptor. However, resistance to these therapies can emerge, often through the activation of alternative signaling pathways that promote cell cycle progression independent of ER.
One key mechanism of resistance to CDK4/6 inhibitors is the amplification or overexpression of Cyclin E1 (CCNE1), which activates CDK2 and drives the G1 to S phase transition of the cell cycle.[5] By selectively inhibiting CDK2, INX-315 can restore cell cycle control in these resistant tumors. The combination with fulvestrant provides a dual-pronged attack, targeting both the ER signaling pathway and the CDK2-mediated cell cycle progression. Preclinical studies have shown that INX-315 can re-sensitize CDK4/6 inhibitor-resistant cells to endocrine therapy.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of INX-315 in combination with fulvestrant in CDK4/6 inhibitor-resistant breast cancer models.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) of INX-315 in various CDK4/6 inhibitor-resistant breast cancer cell lines.
| Cell Line | Resistance Profile | INX-315 IC50 (nM) |
| T47D-FR | Fulvestrant Resistant | Low nanomolar |
| T47D-LYR | Abemaciclib Resistant | Low nanomolar |
| T47D-LYFR | Abemaciclib and Fulvestrant Resistant | Low nanomolar |
| MCF7-FR | Fulvestrant Resistant | Low nanomolar |
| MCF7-LYR | Abemaciclib Resistant | Low nanomolar |
| MCF7-LYFR | Abemaciclib and Fulvestrant Resistant | Low nanomolar |
Data adapted from Incyclix Bio preclinical poster.
Key Preclinical Findings:
-
INX-315 demonstrates potent, single-digit nanomolar IC50 values in CDK4/6i-resistant cell lines.
-
The combination of INX-315 with a CDK4/6 inhibitor leads to a reduction in phosphorylated retinoblastoma protein (pRb).
-
INX-315 induces a G1 cell cycle arrest in CDK4/6i-resistant cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of INX-315 and fulvestrant.
In Vitro Cell Viability Assay
Objective: To determine the effect of INX-315 and fulvestrant, alone and in combination, on the viability of CDK4/6 inhibitor-resistant breast cancer cells.
Materials:
-
CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., T47D-LYR, MCF7-LYR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
INX-315 (powder, to be dissolved in DMSO)
-
Fulvestrant (solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Addition:
-
Prepare a stock solution of INX-315 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of INX-315 and fulvestrant in complete medium. For combination treatments, prepare a matrix of concentrations. Suggested concentrations to test for INX-315 are in the low nanomolar range (e.g., 1-100 nM) and for fulvestrant, a concentration of 100 nM can be used.
-
Add 100 µL of the drug solutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values for each treatment condition.
-
Use software such as CompuSyn to determine synergy between INX-315 and fulvestrant.
-
Western Blot Analysis
Objective: To assess the effect of INX-315 and fulvestrant on the expression and phosphorylation of key proteins in the cell cycle and ER signaling pathways, such as Rb, pRb, and ERα.
Materials:
-
CDK4/6 inhibitor-resistant breast cancer cells
-
6-well cell culture plates
-
INX-315
-
Fulvestrant
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Rb, rabbit anti-phospho-Rb (Ser807/811), rabbit anti-ERα)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with INX-315 (e.g., 100 nM or 300 nM) and/or fulvestrant (e.g., 100 nM) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of INX-315 and fulvestrant combination therapy in a preclinical mouse model of CDK4/6 inhibitor-resistant breast cancer.
Materials:
-
Female immunodeficient mice (e.g., NSG mice)
-
CDK4/6 inhibitor-resistant breast cancer cells (e.g., MCF7-LYR)
-
Matrigel
-
INX-315 (formulated for oral gavage)
-
Fulvestrant (formulated for subcutaneous or intramuscular injection)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, INX-315 alone, fulvestrant alone, INX-315 + fulvestrant).
-
-
Drug Administration:
-
Administer INX-315 orally (e.g., daily or twice daily).
-
Administer fulvestrant via subcutaneous or intramuscular injection (e.g., once weekly).
-
-
Monitoring and Efficacy Assessment:
-
Monitor tumor growth and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Clinical Trial Protocol Overview: INX-315-01
The ongoing Phase 1/2 clinical trial, INX-315-01 (NCT05735080), is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315 alone and in combination with other agents, including fulvestrant.
| Study Part | Treatment Arms | Patient Population |
| Part A | INX-315 monotherapy dose escalation; INX-315 in combination with fulvestrant | Patients with recurrent advanced/metastatic cancer, including HR+/HER2- breast cancer who progressed on a prior CDK4/6i regimen, and CCNE1-amplified solid tumors. |
| Part B | INX-315 monotherapy dose expansion | Patients with CCNE1-amplified, platinum-resistant/refractory epithelial ovarian cancer. |
| Part C | INX-315 in combination with abemaciclib and fulvestrant | Patients with advanced or metastatic HR+/HER2- breast cancer. |
Key Eligibility Criteria:
-
Adults aged 18 years or older.
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST 1.1 criteria.
-
Adequate organ function.
-
For the breast cancer cohorts: HR+/HER2- breast cancer that has progressed on or after CDK4/6 inhibitor therapy.
Visualizations
Signaling Pathway
Caption: Signaling pathway of INX-315 and fulvestrant combination therapy.
Experimental Workflow
Caption: Experimental workflow for evaluating INX-315 and fulvestrant combination.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 3. Incyclix Bio And Eli Lilly To Evaluate INX-315, Verzenio, And Fulvestrant In HR+/HER2- Breast Cancer | Nasdaq [nasdaq.com]
- 4. Incyclix Bio Announces Clinical Trial Collaboration and Supply Agreement with Lilly to Evaluate INX-315 in Combination with Verzenio® (abemaciclib) and Fulvestrant in HR+/HER2- Breast Cancer - BioSpace [biospace.com]
- 5. incyclixbio.com [incyclixbio.com]
Troubleshooting & Optimization
Overcoming solubility issues with INX-315 in DMSO
For Research Use Only. Not for use in diagnostic procedures.
This guide is intended for researchers, scientists, and drug development professionals who are using INX-315 and may encounter challenges with its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Overcoming Solubility Issues with INX-315 in DMSO
This section addresses common problems encountered when dissolving INX-315 in DMSO.
Q1: My INX-315 powder is not dissolving in DMSO at room temperature. What should I do?
A1: It is not uncommon for INX-315 to require assistance to fully dissolve in DMSO, especially at higher concentrations. Here are a series of steps to take:
-
Vortexing: Vigorously mix the solution for 2-5 minutes.[1]
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 10-15 minutes.[1] This can help overcome the energy barrier for dissolution.
-
Sonication: Use a bath sonicator for 5-10 minutes to break down any aggregates and facilitate dissolution.[1]
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of hydrophobic compounds like INX-315.[2][3] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
Q2: After dissolving, my INX-315 solution in DMSO appears hazy or contains visible particulates. What does this mean?
A2: A hazy appearance or visible particulates indicate that the solution is supersaturated, and the compound may not be fully dissolved or is beginning to precipitate.
-
Check Concentration: You may be exceeding the solubility limit of INX-315 in DMSO. Refer to the solubility data table below. Consider preparing a more dilute stock solution.
-
Re-dissolve: Try the warming and sonication steps mentioned in Q1 to see if the particulates dissolve.
-
Filtration: If you suspect the particulates are insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. However, be aware that this may reduce the concentration of your compound if it is not fully dissolved.
Q3: My INX-315 in DMSO precipitated after a freeze-thaw cycle. Is it still usable?
A3: Precipitation after freeze-thaw cycles is a common issue.
-
Attempt to Re-dissolve: Before use, bring the vial to room temperature and try to re-dissolve the precipitate by vortexing, gentle warming (37°C), and sonication.
-
Prepare Fresh Aliquots: It is best practice to aliquot your stock solution into single-use volumes after the initial preparation to avoid repeated freeze-thaw cycles. If you cannot fully redissolve the precipitate, it is recommended to prepare a fresh stock solution.
Q4: I've successfully dissolved INX-315 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity from organic (DMSO) to aqueous (media).
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.
-
Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution of the DMSO stock solution in the cell culture medium to avoid a sudden solvent change.
-
Rapid Mixing: Add the stock solution to the aqueous media while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations that can initiate precipitation.
dot
Caption: Workflow for dissolving INX-315 in DMSO.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for INX-315? A: The recommended solvent for preparing stock solutions of INX-315 is anhydrous Dimethyl Sulfoxide (DMSO). It is insoluble in water.
Q: What is the maximum solubility of INX-315 in DMSO? A: The solubility of INX-315 in DMSO has been reported to be as high as 125 mg/mL (279.06 mM) with the aid of ultrasonication and heating to 60°C. Another source reports a solubility of 86 mg/mL (201.17 mM) in fresh DMSO.
Q: How should I store my INX-315 stock solution in DMSO? A: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is also acceptable. Always avoid repeated freeze-thaw cycles.
Q: Is INX-315 light-sensitive? A: While specific data on the light sensitivity of INX-315 is not readily available, it is good laboratory practice to store stock solutions of all small molecules in amber vials or otherwise protected from light to prevent potential photodegradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of INX-315 in DMSO
Materials:
-
INX-315 powder (MW: 427.48 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Bath sonicator
Procedure:
-
Preparation: Allow the INX-315 vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of INX-315 powder. For 1 mL of a 10 mM stock solution, weigh out 4.27 mg of INX-315.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the INX-315 powder. b. Vortex the mixture vigorously for 1-2 minutes. c. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, followed by further vortexing. d. For compounds that are particularly difficult to dissolve, sonicate the vial for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Data Presentation
Table 1: Solubility of INX-315
| Solvent | Temperature | Maximum Concentration | Notes | Reference |
| DMSO | Room Temp | 86 mg/mL (201.17 mM) | Use of fresh, anhydrous DMSO is critical. | |
| DMSO | 60°C | 125 mg/mL (279.06 mM) | Requires ultrasonic and warming. | |
| Water | Room Temp | Insoluble |
Signaling Pathway
INX-315 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, INX-315 prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which leads to cell cycle arrest in the G1 phase. This mechanism is particularly relevant in tumors with amplification of CCNE1 (Cyclin E1), a key activator of CDK2.
dotdot
References
INX-315 stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the selective CDK2 inhibitor, INX-315. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for INX-315 powder?
For long-term storage, solid INX-315 powder should be stored at -20°C for up to 3 years.
Q2: How should I prepare and store INX-315 stock solutions?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1] INX-315 is soluble in DMSO at a concentration of 86 mg/mL (201.17 mM).[1] For optimal stability, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
Once prepared, aliquot the DMSO stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to one month.[2]
Q3: Is INX-315 sensitive to light or moisture?
While specific photostability data for INX-315 is not publicly available, it is a general best practice to protect research compounds from light and moisture.[3] Store INX-315 powder and solutions in tightly sealed, light-protecting containers, such as amber vials. For hygroscopic compounds, the use of a desiccator is recommended.
Q4: How can I assess the stability of INX-315 in my experimental conditions?
To assess the stability of INX-315 under your specific experimental conditions, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended. This involves subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to develop an HPLC method that can separate the intact drug from these degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of INX-315 due to improper storage or handling. | 1. Verify that the storage conditions for both the solid compound and stock solutions have been maintained as recommended.2. Prepare a fresh stock solution from the solid powder.3. Perform a quality control check of your INX-315 stock, for instance, by analytical HPLC, to confirm its integrity. |
| Precipitation observed in stock solution upon thawing | The solubility limit has been exceeded, or the solvent has absorbed moisture. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. Always use anhydrous, high-purity solvents for preparing stock solutions. |
| Difficulty dissolving INX-315 in a specific buffer | The compound may have limited solubility in aqueous solutions. | 1. Review the formulation guidelines for in vivo or in vitro use. For example, a formulation for in vivo studies involves dissolving the DMSO stock in a vehicle such as corn oil or a mixture of PEG300, Tween80, and ddH2O. Such solutions should be prepared fresh for immediate use.2. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low enough to not affect the cells. |
Storage and Handling Conditions Summary
| Form | Storage Temperature | Duration | Recommended Container | Notes |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, light-protecting vial | Store in a dry environment. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquoted in tightly sealed, light-protecting vials | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquoted in tightly sealed, light-protecting vials | Avoid repeated freeze-thaw cycles. | |
| Aqueous Solutions/Dilutions | 2-8°C or as per experimental protocol | Should be prepared fresh for immediate use | Sterile, sealed containers | Stability in aqueous buffers is limited and should be experimentally determined. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for INX-315
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of INX-315.
1. Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating INX-315 from its potential degradation products generated under forced degradation conditions.
2. Materials and Equipment:
-
INX-315 reference standard
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve INX-315 in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve INX-315 in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve INX-315 in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid INX-315 to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of INX-315 to UV light (254 nm) for 24 hours.
-
For each condition, a control sample (INX-315 in the same solvent but without the stress agent) should be prepared and stored at -20°C.
4. Chromatographic Conditions Development:
-
Mobile Phase: Start with a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN).
-
Gradient Program: A typical starting gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV absorbance maximum of INX-315 (e.g., start at 254 nm and optimize).
-
Injection Volume: 10 µL
5. Method Optimization and Validation:
-
Analyze the stressed samples using the initial HPLC conditions.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve good separation between the parent INX-315 peak and any degradation product peaks.
-
Once a suitable separation is achieved, the method should be validated according to relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Managing INX-315-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of INX-315, a selective CDK2 inhibitor. The information herein is intended to help troubleshoot and manage experiments related to INX-315-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for INX-315?
INX-315 is an orally bioavailable small molecule that selectively targets and inhibits cyclin-dependent kinase 2 (CDK2).[1] CDK2, when complexed with Cyclin E, plays a crucial role in the transition of cells from the G1 to the S phase of the cell cycle. By inhibiting CDK2, INX-315 leads to cell cycle arrest, induction of apoptosis, and a subsequent inhibition of tumor cell proliferation.[1][2] This targeted action is particularly effective in cancers with an amplification of the CCNE1 gene, which leads to aberrant CDK2 activity.[3][4]
Q2: I am observing cytotoxicity in my normal cell line control. Is this expected?
Preclinical data indicates that INX-315 is highly selective for cancer cells dependent on CDK2 and does not significantly inhibit the proliferation of normal cells at therapeutic concentrations. For instance, in Hs68 human fibroblasts, INX-315 showed an IC50 of 1430 nM, which is substantially higher than its effective concentrations against sensitive cancer cell lines.
If you observe unexpected cytotoxicity in normal cells, consider the following:
-
Cell Line Integrity: Verify the identity and health of your normal cell line.
-
Concentration Range: Ensure you are using the recommended concentration range for your experiments. Very high concentrations may lead to off-target effects.
-
Experimental Conditions: Review your experimental setup for potential confounders, such as solvent toxicity or contamination.
-
Specific Cell Type Sensitivity: While generally non-toxic to normal cells, it is possible that certain specific, uncharacterized normal cell types may exhibit some sensitivity.
Q3: What are the expected effects of INX-315 on cancer cells versus normal cells?
In CDK2-dependent cancer cells (e.g., those with CCNE1 amplification), INX-315 is expected to induce a dose-dependent G1 cell cycle arrest and inhibit proliferation. This is often accompanied by a reduction in the phosphorylation of the Retinoblastoma protein (Rb). In contrast, normal cells are largely insensitive to INX-315 and should continue to proliferate and progress through the cell cycle.
Q4: Are there any known adverse effects of INX-315 from clinical trials that might be relevant to my in vitro/in vivo models?
Phase 1/2 clinical trials of INX-315 have shown it to be generally safe and well-tolerated. The most common treatment-related adverse events observed in patients include thrombocytopenia, nausea, neutropenia, and diarrhea. While these systemic effects are more relevant to in vivo studies, they underscore the importance of monitoring for potential hematological and gastrointestinal toxicities in animal models. A dose-limiting toxicity of grade 3 fatigue has been reported.
Data Summary
Table 1: In Vitro Selectivity of INX-315 Against Various Cyclin-Dependent Kinases
| Kinase Target | Biochemical IC50 (nM) | Fold vs. CDK2/E |
| CDK2/E | 0.6 | 1 |
| CDK2/A | 2.4 | 4 |
| CDK1/B | 30 | 55 |
| CDK9/T | 73 | 132 |
| CDK4/D1 | 133 | 241 |
| CDK6/D3 | 338 | 615 |
Data sourced from Incyclix Bio preclinical data.
Table 2: Comparative IC50 Values of Cell Cycle Inhibitors on Normal Fibroblasts
| Compound | Target(s) | Cell Line | IC50 (nM) |
| INX-315 | CDK2 | Hs68 | 1430 |
| Dinaciclib | pan-CDK | Hs68 | 7 |
| Palbociclib | CDK4/6 | Hs68 | 26 |
Data demonstrates the high selectivity of INX-315 for cancer cells over normal cells.
Experimental Protocols
1. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is used to determine the IC50 value of INX-315 in both cancer and normal cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a 10-point dose-response curve of INX-315. Treat the cells with the various concentrations for 6 days.
-
Lysis and Luminescence Reading: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Plot the results as a percentage of the vehicle-treated control and calculate the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of INX-315 on cell cycle progression.
-
Cell Treatment: Treat cells with INX-315 at various concentrations for 24 hours.
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the cell culture medium and incubate to allow incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Harvest the cells and fix them with a formaldehyde-based fixative. Permeabilize the cells to allow for antibody and dye entry.
-
Click-iT® Reaction: Perform the Click-iT® reaction to attach a fluorescent azide to the EdU.
-
DNA Staining: Stain the total DNA content with a fluorescent dye such as DAPI or propidium iodide.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The EdU signal will identify cells in S phase, while the total DNA stain will differentiate cells in G1, S, and G2/M phases.
3. Western Blot for Phospho-Rb
This protocol is used to determine if INX-315 inhibits the phosphorylation of its downstream target, the Retinoblastoma protein (Rb).
-
Cell Lysis: Treat cells with INX-315 for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811). Also, probe a separate blot or strip and re-probe the same blot for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated Rb to total Rb and the loading control across different treatment conditions.
Visualizations
Caption: INX-315 inhibits CDK2, preventing G1-S phase transition.
Caption: Workflow for assessing INX-315 selectivity.
Caption: Troubleshooting unexpected cytotoxicity in normal cells.
References
INX-315 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves for INX-315 in new cell lines. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is INX-315 and what is its mechanism of action?
A1: INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Its primary mechanism of action is to bind to and inhibit the activity of the CDK2/cyclin E complex, which is a key regulator of the G1 to S phase transition in the cell cycle.[3] By inhibiting CDK2, INX-315 can lead to cell cycle arrest, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.[2][4]
Q2: In which types of cancer cell lines is INX-315 expected to be most effective?
A2: INX-315 has demonstrated significant activity in cancer cell lines with aberrant CDK2 activity. This includes tumors with amplification or overexpression of CCNE1 (the gene encoding Cyclin E1), which is observed in various solid tumors such as ovarian, gastric, breast, bladder, and lung cancers. Additionally, INX-315 has shown efficacy in overcoming resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.
Q3: What is a typical IC50 range for INX-315 in sensitive cell lines?
A3: In preclinical studies, INX-315 has shown low nanomolar IC50 values in sensitive cancer cell lines. For instance, biochemical assays have reported IC50 values as low as 0.6 to 2.4 nM against the CDK2/cyclin E complex. In cell-based proliferation assays, sensitive cell lines with CCNE1 amplification have also shown sensitivity in the low nanomolar range.
Q4: How should I determine the initial concentration range for testing INX-315 on a new cell line?
A4: For a new cell line, it is advisable to start with a broad dose-response experiment to determine the approximate range of sensitivity. A common starting point is a 10-point serial dilution across several orders of magnitude, for example, from 0.1 nM to 10 µM. This wide range will help identify the potency of INX-315 in your specific cell model.
Q5: What are the key parameters to optimize for a successful dose-response experiment?
A5: The key parameters to optimize include cell seeding density, drug concentration range, and incubation time. It is crucial to ensure that cells are in an exponential growth phase and do not become confluent by the end of the assay. Each of these factors can significantly impact the calculated IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven drug distribution- Edge effects in the microplate | - Ensure the cell suspension is thoroughly mixed before and during plating.- Carefully pipette the drug dilutions into the center of each well.- Avoid using the outermost wells of the plate for data collection, as they are more prone to evaporation. |
| No observable dose-response (flat curve) | - The cell line may be insensitive to INX-315.- The concentration range tested is too low.- The compound has degraded. | - Verify if the cell line has biomarkers for sensitivity (e.g., CCNE1 amplification).- Test a higher and broader range of concentrations.- Prepare fresh stock solutions of INX-315 for each experiment. |
| IC50 value is significantly different from published data | - Different experimental conditions (e.g., cell density, incubation time, assay type).- Variation in cell line passage number or source. | - Standardize your protocol with the published methodology as closely as possible.- Ensure consistent cell culture practices and use low-passage cells. |
| Poor cell health in control wells | - Suboptimal cell culture conditions.- Contamination.- Seeding density is too low. | - Optimize media, serum, and incubator conditions.- Regularly check for microbial contamination.- Perform a cell titration to determine the optimal seeding density for the duration of the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the cell seeding density that allows for exponential growth throughout the duration of the drug treatment experiment without reaching confluency.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Culture the cells for the intended duration of the dose-response experiment (e.g., 72 hours).
-
At 24, 48, and 72-hour time points, measure cell viability using an appropriate method (e.g., CellTiter-Glo®, MTT, or cell counting).
-
Plot the growth curves for each seeding density.
-
Select the seeding density that results in sustained exponential growth and avoids confluency by the final time point.
Protocol 2: INX-315 Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of INX-315 in a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a 10 mM stock solution of INX-315 in DMSO.
-
Perform a serial dilution of the INX-315 stock solution in a complete culture medium to create a range of concentrations (e.g., 10-point dilution from 10 µM to 0.1 nM).
-
Include a vehicle-only control (e.g., 0.1% DMSO in media).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different INX-315 concentrations.
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Normalize the data to the vehicle-only control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for INX-315 in Various Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | Incubation Time (hours) | IC50 (nM) |
| OVCAR3 | Ovarian | Amplified | 72 | 8.5 |
| MKN1 | Gastric | Amplified | 144 | 15.2 |
| T47D (CDK4/6i-Resistant) | Breast | Normal | 168 | 25.7 |
| Hs68 | Normal Fibroblast | Normal | 144 | >10,000 |
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. incyclixbio.com [incyclixbio.com]
- 4. Item - Supplementary Synthetic Methods from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
Validation & Comparative
A Comparative Analysis of INX-315 and Other Leading CDK2 Inhibitors in Oncology
Cyclin-dependent kinase 2 (CDK2) has emerged as a critical target in oncology, particularly in cancers that have developed resistance to existing therapies like CDK4/6 inhibitors or those characterized by specific genetic alterations such as Cyclin E1 (CCNE1) amplification.[1][2][3][4][5] The progression from the G1 to the S phase of the cell cycle is a crucial checkpoint, and its dysregulation is a hallmark of cancer. CDK2, in partnership with its regulatory cyclin partners (E and A), plays a pivotal role in this transition. This has spurred the development of selective CDK2 inhibitors, with several candidates now in clinical trials.
This guide provides a comparative overview of INX-315, a novel and potent CDK2 inhibitor, against other prominent CDK2 inhibitors in clinical development, including PF-07104091 and BLU-222. We also include Trilaciclib, an approved CDK4/6 inhibitor, for context on the broader landscape of cell cycle inhibitors.
Quantitative Efficacy and Selectivity Comparison
The following table summarizes key preclinical and clinical data for leading CDK2 inhibitors, offering a quantitative comparison of their potency and observed clinical activity. INX-315 demonstrates high preclinical potency with a picomolar IC50 value.
| Inhibitor | Target(s) | Preclinical Potency (IC50) | Key Clinical Efficacy Data | Developer |
| INX-315 | Selective CDK2 | 0.6 nM (CDK2/Cyclin E1) | ER+/HER2- Breast Cancer (post-CDK4/6i): 10% Partial Response (PR), 50% Stable Disease (SD). CCNE1-amplified HGSOC: 20% PR, 80% SD. | Incyclix Bio |
| PF-07104091 | Selective CDK2 | Data not publicly available | HR+/HER2- mBC (post-CDK4/6i): 18.8% PR, 37.5% SD; Disease Control Rate of 61.5%. | Pfizer |
| BLU-222 | Selective CDK2 | Data not publicly available | Advanced Solid Tumors: One confirmed PR in a patient with HR+/HER2- metastatic breast cancer (out of 27 patients). | Blueprint Medicines |
| Trilaciclib | CDK4/6 | 1 nmol/L (CDK4), 4 nmol/L (CDK6) | Myelopreservation in ES-SCLC: Significantly lower severe neutropenia (11.4% vs 52.9% placebo) and shorter duration (0 vs 4 days placebo). | G1 Therapeutics |
Note: This table represents a snapshot of publicly available data. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation process for these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for inhibitor development.
CDK2 Signaling in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1-S phase transition. Inhibition of CDK2 aims to prevent the phosphorylation of the Retinoblastoma protein (Rb), thereby keeping the E2F transcription factor inactive and halting cell cycle progression.
Caption: The CDK2/Cyclin E complex promotes G1/S transition by phosphorylating and inactivating pRb.
Typical CDK2 Inhibitor Evaluation Workflow
The development of a selective CDK2 inhibitor like INX-315 follows a structured pipeline from initial discovery to clinical application. This process involves rigorous testing for potency, selectivity, and efficacy in various models.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating INX-315's selectivity for CDK2 over CDK1/4/6
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of INX-315's Performance Against Alternative CDK2 Inhibitors, Supported by Experimental Data.
INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver in various cancers, making it a compelling therapeutic target. This guide provides a comprehensive comparison of INX-315's selectivity for CDK2 over other critical cell cycle kinases—CDK1, CDK4, and CDK6—benchmarked against other CDK inhibitors in development.
Unveiling the Selectivity Profile: A Quantitative Comparison
The therapeutic window of a kinase inhibitor is critically dependent on its selectivity. Off-target inhibition of closely related kinases, such as CDK1, can lead to significant toxicity. The following table summarizes the inhibitory potency (IC50/Ki in nM) of INX-315 and other CDK inhibitors against a panel of cyclin-dependent kinases, providing a clear quantitative comparison of their selectivity profiles. Lower values indicate higher potency.
| Compound | CDK2/cyclin E IC50/Ki (nM) | CDK1/cyclin B IC50/Ki (nM) | CDK4/cyclin D1 IC50/Ki (nM) | CDK6/cyclin D3 IC50/Ki (nM) | Fold Selectivity (CDK1/CDK2) | Fold Selectivity (CDK4/CDK2) | Fold Selectivity (CDK6/CDK2) |
| INX-315 | 2.3 (IC50, NanoBRET) | 374 (IC50, NanoBRET) | 133 (IC50, biochemical) | 338 (IC50, biochemical) | ~163 | ~58 | ~147 |
| PF-07104091 | 1.16 (Ki) | 110 (Ki) | 238 (Ki) | 465 (Ki) | ~95 | ~205 | ~401 |
| BLU-222 | 2.6 (IC50, enzyme assay) | 233.6 (IC50, enzyme assay) | 377.4 (IC50, enzyme assay) | 275.2 (IC50, enzyme assay) | ~90 | ~145 | ~106 |
| Dinaciclib | 1 (IC50) | 3 (IC50) | >60 | >60 | 3 | >60 | >60 |
Experimental Methodologies for Kinase Selectivity Profiling
The determination of inhibitor selectivity relies on robust and validated experimental assays. The data presented in this guide were generated using established biochemical and cell-based assays. Detailed protocols for these key experiments are provided below to ensure transparency and facilitate reproducibility.
Biochemical Kinase Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding pocket of the kinase. This proximity results in Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.
-
Protocol Outline:
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Z'-LYTE™ Kinase Assay
This assay measures the extent of substrate phosphorylation by the kinase.
-
Principle: The assay uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET.
-
Protocol Outline:
-
Kinase Reaction:
-
Prepare a solution containing the kinase, the FRET peptide substrate, and ATP in a kinase buffer.
-
Add the test compound at various concentrations.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
-
Development Reaction:
-
Add the development reagent (protease) to the reaction mixture.
-
Incubate at room temperature to allow for the cleavage of non-phosphorylated substrate.
-
-
Data Acquisition: Measure the fluorescence emission of both Coumarin and Fluorescein using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). A higher ratio indicates more cleavage and thus higher kinase inhibition. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Kinase Assays
1. NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantifies the binding of a test compound to its target kinase within living cells.
-
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the kinase, and due to the proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® donor and the fluorescent tracer acceptor. A test compound that binds to the target kinase will compete with the tracer, resulting in a loss of BRET signal.
-
Protocol Outline:
-
Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer at a fixed concentration.
-
Substrate Addition: Add the NanoBRET™ substrate to initiate the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizing the Molecular Context and Experimental Design
To further clarify the biological context and experimental approach, the following diagrams illustrate the CDK signaling pathway, a generalized workflow for assessing kinase inhibitor selectivity, and the specific selectivity profile of INX-315.
Caption: The Cyclin-Dependent Kinase (CDK) signaling pathway regulating cell cycle progression.
Caption: A generalized experimental workflow for kinase inhibitor selectivity profiling.
Caption: INX-315 demonstrates high selectivity for CDK2 over other cyclin-dependent kinases.
References
INX-315 Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Drug-Resistant Cancers
New York, NY – November 27, 2025 – The novel selective CDK2 inhibitor, INX-315, has shown significant anti-tumor efficacy in preclinical studies across various cancer types, particularly in models of CDK4/6 inhibitor-resistant breast cancer and CCNE1-amplified solid tumors. These findings position INX-315 as a promising therapeutic candidate for patient populations with limited treatment options. This guide provides a comprehensive comparison of INX-315's performance against alternative therapies, supported by experimental data and detailed methodologies.
Executive Summary
INX-315 is an orally bioavailable small molecule that selectively targets and inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, including those with amplification of the CCNE1 gene and breast cancers that have developed resistance to CDK4/6 inhibitors.[2][3] Preclinical data demonstrate that INX-315 induces cell cycle arrest and a senescence-like state in tumor cells, leading to potent anti-proliferative effects.[2] This guide will delve into the comparative efficacy of INX-315 in CCNE1-amplified ovarian and gastric cancers, as well as in CDK4/6 inhibitor-resistant breast cancer, benchmarking its activity against established and emerging therapies.
Comparative In Vitro Efficacy of INX-315
The anti-proliferative activity of INX-315 was assessed in various cancer cell lines and compared with alternative therapeutic agents. The half-maximal inhibitory concentration (IC50) was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
CCNE1-Amplified Ovarian and Gastric Cancer
In a panel of CCNE1-amplified ovarian cancer cell lines, INX-315 demonstrated potent and selective anti-proliferative activity. Notably, these cell lines were largely insensitive to the CDK4/6 inhibitor palbociclib, highlighting the dependence of these cancers on the CDK2 pathway.
| Cell Line | Cancer Type | CCNE1 Amplification | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR3 | Ovarian | Yes | 36 (mean of 5 lines) | >1000 |
| MKN1 | Gastric | Yes | 44 | >1000 |
| Other CCNE1-amplified | Ovarian | Yes | 10-64 | Not Sensitive |
| Non-CCNE1-amplified | Ovarian | No | 1435 (mean of 5 lines) | Not Reported |
Table 1: Comparative IC50 values of INX-315 and Palbociclib in CCNE1-amplified and non-amplified cancer cell lines. [2]
CDK4/6 Inhibitor-Resistant Breast Cancer
INX-315 has shown the ability to overcome resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2- breast cancer models. In MCF7 cells resistant to palbociclib, INX-315 re-sensitized the cells to palbociclib, reducing the IC50 dramatically. Furthermore, INX-315 demonstrated low nanomolar IC50s in cell lines resistant to abemaciclib and/or fulvestrant.
| Cell Line | Resistance Profile | INX-315 IC50 (nM) | Palbociclib IC50 (µM) | Palbociclib + INX-315 IC50 (nM) |
| MCF7-PalboR | Palbociclib Resistant | Not Reported | >10 | 113 |
| T47D-Abe/FulvR | Abemaciclib/Fulvestrant Resistant | Low nanomolar | Not Applicable | Not Applicable |
| MCF7-Abe/FulvR | Abemaciclib/Fulvestrant Resistant | Low nanomolar | Not Applicable | Not Applicable |
Table 2: Efficacy of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines.
In Vivo Anti-Tumor Activity of INX-315
The in vivo efficacy of INX-315 was evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of various cancers.
CCNE1-Amplified Ovarian and Gastric Cancer Xenografts
INX-315 demonstrated robust single-agent activity in multiple CCNE1-amplified xenograft models, leading to tumor stasis or regression without significant toxicity.
| Model | Cancer Type | Treatment | Outcome |
| OVCAR3 CDX | Ovarian | INX-315 (100 mg/kg BID or 200 mg/kg QD) | Tumor stasis or 89% Tumor Growth Inhibition (TGI) |
| OV5398 PDX | Ovarian | INX-315 | Tumor regression |
| GA0103 PDX | Gastric | INX-315 (100 mg/kg BID) | Tumor stasis |
| GA0114 PDX | Gastric | INX-315 (100 mg/kg BID) | 95% TGI |
Table 3: In Vivo Efficacy of INX-315 in CCNE1-Amplified Xenograft Models.
CDK4/6 Inhibitor-Resistant Breast Cancer PDX Model
In a PDX model derived from a patient with HR-positive breast cancer that had progressed on both fulvestrant/abemaciclib and fulvestrant/palbociclib, INX-315 showed modest single-agent activity. However, the combination of INX-315 with the CDK4/6 inhibitor ribociclib resulted in significantly more effective tumor growth inhibition.
Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest
INX-315 exerts its anti-tumor effects by selectively inhibiting CDK2. In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), a key step in the G1 to S phase transition of the cell cycle. By inhibiting CDK2, INX-315 prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and the induction of a senescence-like state. This mechanism is particularly effective in cancers with CCNE1 amplification, where the CDK2/Cyclin E pathway is hyperactive.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The anti-proliferative activity of INX-315 and comparator compounds was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cancer cell lines were seeded in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in their respective growth media and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a 10-point dose-response curve of INX-315 or comparator drugs for 6 days.
-
Lysis and Luminescence Reading: After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium was added to each well. The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the IC50 values.
Western Blot for Rb Phosphorylation
To confirm the mechanism of action of INX-315, its effect on the phosphorylation of the Retinoblastoma (Rb) protein was assessed by Western blot.
-
Cell Treatment and Lysis: Cells were treated with INX-315 at various concentrations for 24 hours. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated Rb (e.g., Ser807/811) and total Rb overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Studies
The in vivo anti-tumor activity of INX-315 was evaluated in immunodeficient mice bearing either cell line-derived or patient-derived tumor xenografts.
-
Tumor Implantation: Tumor fragments or cultured cancer cells were implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into treatment and control groups.
-
Drug Administration: INX-315 was administered orally at the indicated doses and schedules.
-
Tumor Measurement and Animal Monitoring: Tumor volume was measured two to three times weekly using digital calipers. Animal body weight and overall health were also monitored regularly.
-
Efficacy Evaluation: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Conclusion
INX-315 demonstrates a promising preclinical profile as a selective CDK2 inhibitor with potent anti-tumor activity in cancer models characterized by CCNE1 amplification and resistance to CDK4/6 inhibitors. Its distinct mechanism of action and efficacy in these hard-to-treat cancer subtypes warrant further clinical investigation. The ongoing Phase 1/2 clinical trial (NCT05735080) will provide further insights into the safety and efficacy of INX-315 in patients with advanced cancers.
References
A Comparative Analysis of INX-315 and Dinaciclib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two cyclin-dependent kinase (CDK) inhibitors, INX-315 and dinaciclib, in various cancer cell lines. The information is compiled from publicly available research to assist in the evaluation of these compounds for further investigation.
Introduction
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of CDK inhibitors as a promising class of anti-cancer therapeutics. This guide focuses on a comparative analysis of two such inhibitors:
-
INX-315: A novel, orally bioavailable small molecule that is a potent and selective inhibitor of CDK2.[1] It is currently under investigation in clinical trials for cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[2][3]
-
Dinaciclib (SCH727965): A potent small-molecule inhibitor of multiple CDKs, primarily targeting CDK1, CDK2, CDK5, and CDK9.[4][5] It has been evaluated in clinical trials for various solid tumors and hematologic malignancies.
Mechanism of Action
The fundamental difference between INX-315 and dinaciclib lies in their selectivity for CDK isoforms, which dictates their mechanism of action and potential therapeutic applications.
INX-315 acts as a highly selective inhibitor of CDK2. In complex with Cyclin E, CDK2 is a key driver of the G1 to S phase transition in the cell cycle. By selectively inhibiting CDK2, INX-315 is designed to induce cell cycle arrest, particularly in tumors that are dependent on CDK2 activity, such as those with amplification of the CCNE1 gene (which encodes Cyclin E1).
Dinaciclib , in contrast, is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9. This broader activity profile allows it to interfere with multiple phases of the cell cycle. Inhibition of CDK1 and CDK2 can lead to cell cycle arrest at the G1/S and G2/M transitions. Furthermore, its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), can suppress the transcription of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.
Data Presentation: In Vitro Efficacy
Biochemical and Cellular IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for INX-315 and dinaciclib.
Table 1: Biochemical IC50 Values of INX-315 and Dinaciclib Against Various CDKs
| Compound | CDK1/Cyclin B (nM) | CDK2/Cyclin E (nM) | CDK2/Cyclin A (nM) | CDK4/Cyclin D1 (nM) | CDK5/p25 (nM) | CDK9/Cyclin T1 (nM) | Reference |
| INX-315 | 30 | 0.6 | 2.4 | 133 | ND | 73 | |
| Dinaciclib | 3 | 1 | ND | ~100 | 1 | 4 | |
| ND: Not Determined |
Table 2: Comparative Cellular IC50 Values in a Normal Human Fibroblast Cell Line
| Compound | Cell Line | IC50 (nM) | Assay | Reference |
| INX-315 | Hs68 | 1430 | CTG | |
| Dinaciclib | Hs68 | 7 | CTG |
Table 3: Cellular IC50 Values of INX-315 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Characteristics | IC50 (nM) | Assay | Reference |
| OVCAR-3 | Ovarian Cancer | CCNE1 amplified | 10-64 (mean 36) | CTG | |
| MKN1 | Gastric Cancer | CCNE1 amplified | <100 | CTG | |
| MCF7-AbemaR | Breast Cancer | CDK4/6i resistant | 300 | Cell Number | |
| T47D-AbemaR | Breast Cancer | CDK4/6i resistant | 100 | Cell Number |
Table 4: Cellular IC50 Values of Dinaciclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A2780 | Ovarian Cancer | 0.0138 - 0.1235 | MTT | |
| OVCAR3 | Ovarian Cancer | 0.0138 - 0.1235 | MTT | |
| SKOV3 | Ovarian Cancer | 0.015 | MTT | |
| MCF-7 | Breast Cancer | Dose-dependent decrease in viability | Western Blot | |
| HCC-1806 | Breast Cancer | Dose-dependent decrease in viability | Western Blot |
Effects on Cell Cycle and Key Regulatory Proteins
INX-315:
-
Cell Cycle: Treatment of CCNE1-amplified ovarian and gastric cancer cell lines with INX-315 leads to a dose-dependent G1 cell cycle arrest. In CDK4/6i-resistant breast cancer cells, INX-315 also induces a G1 arrest.
-
pRb Phosphorylation: INX-315 treatment results in a decrease in the phosphorylation of the retinoblastoma protein (pRb) at multiple sites in sensitive cell lines.
-
Cyclin E: As a CDK2 inhibitor, INX-315's primary target is the CDK2/Cyclin E complex. Its efficacy is particularly noted in cancers with CCNE1 (Cyclin E1) amplification.
Dinaciclib:
-
Cell Cycle: Dinaciclib has been shown to induce cell cycle arrest in ovarian cancer cells, with some studies indicating a G2/M arrest.
-
pRb Phosphorylation: In medulloblastoma cells, dinaciclib treatment leads to a decrease in pRb phosphorylation.
-
Cyclin E: In OVCAR3 ovarian cancer cells, dinaciclib treatment has been observed to increase the protein levels of Cyclin E, while in A2780 cells, it caused a decrease. This suggests cell-type specific effects on Cyclin E expression.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of INX-315 or dinaciclib. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Culture cells to 60-70% confluency and treat with the desired concentrations of INX-315 or dinaciclib for the indicated time.
-
Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for pRb and Cyclin E
-
Protein Extraction: Treat cells with INX-315 or dinaciclib, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb, phospho-Rb (e.g., Ser807/811), Cyclin E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
INX-315 and dinaciclib represent two distinct approaches to targeting the cell cycle in cancer. INX-315's high selectivity for CDK2 suggests its potential for a more targeted therapeutic window, particularly in cancers with a clear dependency on this kinase, such as those with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors. The lower toxicity of INX-315 in normal cells, as indicated by the IC50 in Hs68 fibroblasts, is a promising feature.
Dinaciclib's broader CDK inhibition profile allows it to impact multiple cell cycle checkpoints and transcriptional regulation, potentially offering efficacy in a wider range of tumor types. However, this pan-inhibition may also contribute to a less favorable toxicity profile, as suggested by its high potency against normal fibroblasts.
The choice between a selective and a pan-CDK inhibitor will likely depend on the specific cancer type, its genetic background, and the potential for combination therapies. The data presented in this guide, along with the provided experimental protocols, offer a foundation for researchers to design further comparative studies to elucidate the full therapeutic potential of INX-315 and dinaciclib.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 5. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of INX-315: A Western Blot Protocol for Cyclin A2 Modulation
For Immediate Release
DURHAM, N.C. – In the landscape of targeted cancer therapies, the selective inhibition of cyclin-dependent kinase 2 (CDK2) has emerged as a promising strategy, particularly for tumors with aberrant cell cycle regulation. INX-315, a novel and potent CDK2 inhibitor, has demonstrated significant preclinical activity in CCNE1-amplified cancers and in overcoming resistance to CDK4/6 inhibitors.[1][2] This guide provides a detailed Western blot protocol to validate the effect of INX-315 on cyclin A2, a key downstream effector of CDK2, and compares its performance with other hypothetical CDK2 inhibitors.
INX-315: A Selective CDK2 Inhibitor
INX-315 is a selective and potent inhibitor of CDK2, with an IC50 of 0.6 nM against the CDK2/cyclin E1 complex.[3] Its mechanism of action involves inducing a G1 cell cycle arrest, which is accompanied by a reduction in the phosphorylation of the retinoblastoma protein (Rb) and a decrease in the expression of downstream targets, including cyclin A2.[4][5] Dysregulation of the CDK2 pathway, often through the amplification of CCNE1 (the gene encoding cyclin E1), is a hallmark of several cancers, including certain types of ovarian, gastric, and breast cancers. INX-315 has shown the ability to induce tumor stasis or regression in xenograft models of CCNE1-amplified ovarian and gastric tumors. Furthermore, it can restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.
The Role of Cyclin A2 in the Cell Cycle
Cyclin A2 is a crucial regulator of the cell cycle, primarily active during the S and G2 phases. It forms complexes with CDK2 and CDK1 to promote DNA replication and entry into mitosis. The expression of cyclin A2 is tightly controlled, and its degradation during mitosis is essential for proper cell division. Given that CDK2 activity is required for the G1/S transition and subsequent progression through the S phase, inhibiting CDK2 with INX-315 is expected to lead to a downstream reduction in cyclin A2 levels.
Experimental Data: INX-315 vs. Alternative CDK2 Inhibitors
The following table summarizes the expected quantitative data from a Western blot analysis comparing the effect of INX-315 with two hypothetical alternative CDK2 inhibitors, Compound X and Compound Y, on cyclin A2 protein levels in a CCNE1-amplified cancer cell line (e.g., OVCAR3).
| Treatment | Concentration (nM) | Cyclin A2 Protein Level (Normalized to Control) | Phospho-Rb (S807/811) Level (Normalized to Control) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| INX-315 | 100 | 0.35 | 0.20 |
| Compound X | 100 | 0.55 | 0.45 |
| Compound Y | 100 | 0.70 | 0.65 |
This data is illustrative and based on the potent activity of INX-315 reported in preclinical studies. Actual results may vary.
Signaling Pathway: CDK2/Cyclin A2 Axis
Caption: The CDK2/Cyclin A2 signaling pathway and the inhibitory effect of INX-315.
Western Blot Protocol for Cyclin A2 Validation
This protocol is designed to assess the dose-dependent effect of INX-315 on cyclin A2 protein levels in a relevant cancer cell line.
I. Cell Culture and Treatment
-
Cell Line Selection: Use a cancer cell line with known CCNE1 amplification, such as OVCAR3 (ovarian cancer) or MKN1 (gastric cancer).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of INX-315 (e.g., 0, 10, 30, 100, 300 nM) and a vehicle control (DMSO). Incubate for 24 hours.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cyclin A2 (e.g., rabbit anti-Cyclin A2) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
V. Data Analysis
-
Densitometry: Quantify the band intensities for cyclin A2 and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the cyclin A2 band to the corresponding loading control band for each sample.
-
Relative Quantification: Express the normalized cyclin A2 levels in the INX-315-treated samples as a fold change relative to the vehicle-treated control.
Experimental Workflow
Caption: A streamlined workflow for the Western blot analysis of Cyclin A2.
This comprehensive guide provides researchers with the necessary tools to independently validate the on-target effects of INX-315. The provided protocol and comparative data underscore the potent and selective nature of INX-315 in modulating the CDK2/cyclin A2 axis, reinforcing its potential as a valuable therapeutic agent in oncology.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
INX-315: A Targeted Approach to G1 Cell Cycle Arrest Confirmed by Flow Cytometry
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapies, the precise induction of cell cycle arrest is a key mechanism for inhibiting tumor growth. INX-315, a selective inhibitor of cyclin-dependent kinase 2 (CDK2), has demonstrated robust induction of G1 phase cell cycle arrest, a critical checkpoint for cell proliferation. This has been consistently validated using flow cytometry, a powerful technique for analyzing cellular characteristics. This guide provides a comparative analysis of INX-315's performance against other cyclin-dependent kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental procedures.
Comparative Analysis of G1 Arrest Induction
INX-315 distinguishes itself by selectively targeting CDK2, a key driver of the G1 to S phase transition in the cell cycle.[1][2][3] This selectivity is particularly relevant in cancers with amplification of the CCNE1 gene, which encodes for Cyclin E, a binding partner of CDK2, and in tumors that have developed resistance to CDK4/6 inhibitors.[1][2] Preclinical studies have consistently shown that treatment with INX-315 leads to a significant accumulation of cells in the G1 phase of the cell cycle.
To provide a clear comparison, the following table summarizes the percentage of cells in G1 arrest induced by INX-315 and other CDK inhibitors in various cancer cell lines, as determined by flow cytometry.
| Compound | Target | Cell Line | Concentration | Treatment Duration | % of Cells in G1 Phase (Approx.) | Reference |
| INX-315 | CDK2 | OVCAR-3 (Ovarian) | 100 nM | 24 hours | ~75% | |
| INX-315 | CDK2 | MKN1 (Gastric) | 100 nM | 24 hours | ~70% | |
| INX-315 | CDK2 | MB157 (Breast) | 500 nM | 48 hours | ~80% | |
| Palbociclib | CDK4/6 | RPE1-FUCCI | 150 nM | 24 hours | >90% | |
| Ribociclib | CDK4/6 | Hey1 (Ovarian) | 1 µM | 72 hours | ~70% | |
| Abemaciclib | CDK4/6 | CMeC1 (Melanoma) | 1 µM | 24 hours | ~75% |
Note: The data presented is a synthesis from multiple preclinical studies. Direct head-to-head comparative studies under identical conditions may not be available. The cell lines and experimental conditions are provided for context.
Signaling Pathway of INX-315-Induced G1 Arrest
INX-315 exerts its effect by inhibiting the kinase activity of the CDK2/Cyclin E complex. This complex is crucial for the phosphorylation of the Retinoblastoma protein (pRb). When pRb is hypophosphorylated, it remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and effectively halting the cell cycle in the G1 phase.
Caption: INX-315 inhibits the CDK2/Cyclin E complex, leading to G1 arrest.
Experimental Protocol: Confirmation of G1 Arrest by Flow Cytometry
The following protocol outlines the key steps for assessing INX-315-induced G1 arrest using propidium iodide (PI) staining and flow cytometry.
1. Cell Culture and Treatment:
-
Seed the cancer cell line of interest (e.g., OVCAR-3, MKN1) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of INX-315 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
2. Cell Harvesting and Fixation:
-
Following treatment, aspirate the media and wash the cells with phosphate-buffered saline (PBS).
-
Detach adherent cells using trypsin-EDTA.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the propidium iodide with a laser at 488 nm and collect the emission fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Cells in G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content.
Caption: Experimental workflow for confirming G1 arrest using flow cytometry.
Conclusion
The selective inhibition of CDK2 by INX-315 represents a promising therapeutic strategy for a defined subset of cancers. The robust induction of G1 cell cycle arrest, consistently confirmed by flow cytometry, underscores the compound's targeted mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comparative overview and the necessary experimental framework to evaluate the efficacy of INX-315 in their own research endeavors. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this novel CDK2 inhibitor.
References
INX-315: A Comparative Analysis in Platinum-Resistant versus Platinum-Sensitive Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
INX-315, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), is an investigational oral therapy currently under evaluation for the treatment of various advanced cancers.[1][2] A significant focus of its clinical development has been on its potential in ovarian cancer, particularly in tumors harboring a CCNE1 amplification.[3][4] This genetic alteration is a known driver of tumorigenesis and has been linked to resistance to platinum-based chemotherapy, a standard of care in ovarian cancer treatment.[5]
This guide provides a comprehensive comparison of the available data on INX-315's performance in platinum-resistant versus platinum-sensitive ovarian cancer, drawing from preclinical findings and ongoing clinical trial results.
Performance in Platinum-Resistant Ovarian Cancer
The primary clinical investigation of INX-315 in ovarian cancer is centered on the platinum-resistant and refractory populations. This focus is largely due to the strong correlation between CCNE1 amplification and resistance to platinum-based therapies. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to INX-315 for the treatment of CCNE1-amplified, platinum-resistant/refractory ovarian cancer, underscoring the significant unmet medical need in this patient group.
Initial data from the Phase 1/2 INX-315-01 (NCT05735080) clinical trial has demonstrated promising antitumor activity in heavily pretreated patients with advanced cancers, including ovarian cancer.
Clinical Trial Data: INX-315-01 (Part A Interim Analysis)
| Efficacy Endpoint | Ovarian Cancer Patients (n=10) | Overall Population (n=30) |
| Partial Response (PR) | 2 (20%) | 3 (10%) |
| Stable Disease (SD) | 8 (80%) | 19 (63%) |
| Objective Response Rate (ORR) | 20% | 10% |
| Disease Control Rate (DCR) | 100% | 73% |
These preliminary results suggest that INX-315 monotherapy is active in patients with CCNE1-amplified, platinum-resistant high-grade serous ovarian/fallopian cancer.
Performance in Platinum-Sensitive Ovarian Cancer
Currently, there is a lack of direct clinical or preclinical data evaluating the efficacy of INX-315 specifically in platinum-sensitive ovarian cancer. The ongoing INX-315-01 trial's inclusion criteria for the ovarian cancer cohort (Part B) specifies patients with platinum-refractory or platinum-resistant disease.
However, emerging research challenges the long-held belief that CCNE1 amplification is invariably linked to platinum resistance. A recent study has shown that approximately half of CCNE1-amplified high-grade serous ovarian carcinomas exhibit homologous recombination deficiency (HRD) and are, in fact, platinum-sensitive. This finding suggests a potential therapeutic role for targeted agents like INX-315 in a subset of platinum-sensitive patients with CCNE1 amplification. Further investigation is warranted to explore this possibility.
Mechanism of Action: The CDK2/Cyclin E Pathway
INX-315 exerts its anticancer effects by selectively inhibiting CDK2. In many cancers, including a subset of ovarian cancers, the CCNE1 gene is amplified, leading to an overabundance of its protein product, Cyclin E1. Cyclin E1 forms a complex with CDK2, leading to hyperactivation of the kinase. This aberrant activity promotes uncontrolled cell cycle progression from the G1 to the S phase, driving tumor cell proliferation. By inhibiting CDK2, INX-315 aims to restore normal cell cycle control, leading to cell cycle arrest and inhibition of tumor growth.
Caption: Signaling pathway of INX-315 in CCNE1-amplified ovarian cancer.
Experimental Protocols
INX-315-01 Clinical Trial (NCT05735080)
The INX-315-01 trial is a first-in-human, Phase 1/2, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 in patients with recurrent advanced/metastatic cancers.
Key Methodologies:
-
Study Design: The trial consists of three parts:
-
Part A: Dose escalation of INX-315 monotherapy and in combination with fulvestrant.
-
Part B: Monotherapy dose expansion in patients with CCNE1-amplified, platinum-refractory or -resistant advanced/metastatic ovarian cancer.
-
Part C: Combination therapy dose escalation and expansion with abemaciclib and fulvestrant in HR+/HER2- breast cancer.
-
-
Key Inclusion Criteria for Ovarian Cancer Cohort (Part B):
-
Advanced/metastatic platinum-resistant or platinum-refractory epithelial ovarian, fallopian tube, or primary peritoneal cancer.
-
Confirmed CCNE1 gene amplification.
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
-
Key Exclusion Criteria:
-
Prior treatment with a CDK2 inhibitor.
-
Symptomatic central nervous system (CNS) metastases.
-
Certain pre-existing medical conditions.
-
-
Endpoints:
-
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and pharmacokinetic parameters.
-
Caption: Workflow of the INX-315-01 clinical trial.
Conclusion
INX-315 has demonstrated encouraging preliminary antitumor activity in a heavily pretreated population of patients with CCNE1-amplified, platinum-resistant ovarian cancer. The ongoing INX-315-01 trial will provide more definitive data on its safety and efficacy in this specific indication.
While there is currently no direct evidence for the use of INX-315 in platinum-sensitive ovarian cancer, the recent discovery that a significant subset of CCNE1-amplified tumors are platinum-sensitive opens a new avenue for investigation. Future studies are warranted to determine if INX-315 could offer a therapeutic benefit to this newly identified patient population. For now, the clinical development of INX-315 remains firmly focused on addressing the unmet need in platinum-resistant disease.
References
Overcoming Resistance: A Comparative Analysis of INX-315 in Combination with CDK4/6 Inhibitors
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology, the emergence of resistance to targeted therapies presents a significant clinical challenge. For researchers, scientists, and drug development professionals vested in breast cancer therapeutics, the quest for novel strategies to overcome resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is a paramount objective. This guide provides a comprehensive evaluation of the synergistic effects of INX-315, a selective CDK2 inhibitor, in combination with CDK4/6 inhibitors, and compares this approach with other therapeutic alternatives.
The Challenge of CDK4/6 Inhibitor Resistance
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, a significant number of patients eventually develop resistance to these agents, necessitating the exploration of new therapeutic avenues. One of the key mechanisms of this acquired resistance is the activation of the cyclin E-CDK2 pathway, which allows cancer cells to bypass the G1 cell cycle arrest induced by CDK4/6 inhibition.
INX-315: A Promising Strategy to Counter Resistance
INX-315 is an orally bioavailable small molecule inhibitor that selectively targets CDK2.[1] By inhibiting CDK2, INX-315 has demonstrated the potential to restore sensitivity to CDK4/6 inhibitors in preclinical models of resistant breast cancer.[2][3] This synergistic interaction forms the basis of a promising combination therapy to extend the clinical benefit of CDK4/6 inhibitors.
Preclinical Evidence of Synergy
In preclinical studies, the combination of INX-315 with CDK4/6 inhibitors has shown marked synergistic effects in CDK4/6 inhibitor-resistant breast cancer cell lines. For instance, in palbociclib-resistant MCF7 cells, the addition of INX-315 was able to re-sensitize the cells to palbociclib, significantly reducing the half-maximal inhibitory concentration (IC50) from over 10 µM to 113 nM.[2] Furthermore, INX-315 demonstrated low nanomolar IC50 values in cell lines with acquired resistance to abemaciclib and/or fulvestrant.[2]
| Cell Line | Resistance Profile | INX-315 IC50 (nM) | Combination Effect with CDK4/6i | Reference |
| MCF7-Palbo-R | Palbociclib Resistant | Not explicitly stated, but re-sensitizes to palbociclib | Synergistic | |
| T47D-Abe/Fulv-R | Abemaciclib/Fulvestrant Resistant | Low nanomolar | Reduction in pRb phosphorylation | |
| MCF7-Abe/Fulv-R | Abemaciclib/Fulvestrant Resistant | Low nanomolar | Reduction in pRb phosphorylation |
Table 1: Preclinical Efficacy of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines. This table summarizes the preclinical data demonstrating the potency of INX-315 in overcoming resistance to CDK4/6 inhibitors.
Clinical Development of INX-315 Combination Therapy
The promising preclinical data has led to the clinical investigation of INX-315 in combination with CDK4/6 inhibitors. The ongoing Phase 1/2 clinical trial, NCT05735080, is evaluating the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 in patients with recurrent advanced/metastatic cancer, including a cohort of patients with HR+/HER2- breast cancer who have progressed on a prior CDK4/6 inhibitor regimen. This trial includes a combination arm of INX-315 with the CDK4/6 inhibitor abemaciclib and fulvestrant.
While comprehensive data from the combination arms are maturing, preliminary results from the monotherapy arm of the INX-315-01 trial in heavily pretreated patients have shown encouraging signs of antitumor activity. In patients with ER+/HER2- breast cancer, a partial response was observed in 10% of patients, and stable disease was observed in 50% of patients.
Comparison with Alternative Therapeutic Strategies
Several alternative strategies are being explored to treat CDK4/6 inhibitor-resistant breast cancer. These primarily include targeting other signaling pathways that may be activated upon the development of resistance.
| Therapeutic Strategy | Target | Examples of Agents | Mechanism of Action |
| CDK2 Inhibition | CDK2 | INX-315 | Overcomes bypass signaling that drives resistance to CDK4/6 inhibitors. |
| PI3K/mTOR Pathway Inhibition | PI3K, mTOR | Alpelisib, Everolimus | Targets the frequently activated PI3K/AKT/mTOR pathway in endocrine-resistant breast cancer. |
| MDM2 Inhibition | MDM2 | Not specified | Stabilizes p53 to induce p21, a CDK inhibitor, thereby overcoming resistance. |
| Other CDK Inhibitors | Pan-CDK, CDK2/9 | Dinaciclib, CYC065 | Broader inhibition of CDKs to counter resistance mechanisms. |
Table 2: Comparison of Therapeutic Strategies for CDK4/6 Inhibitor-Resistant Breast Cancer. This table outlines the different approaches being investigated to address resistance to CDK4/6 inhibitors.
While direct comparative clinical trials are not yet available, the targeted approach of INX-315, specifically addressing a known mechanism of resistance, presents a potentially more precise and less toxic alternative to broader-acting inhibitors or therapies targeting parallel pathways, which may have different side-effect profiles.
Experimental Protocols
In Vitro Synergy Assessment (Chou-Talalay Method)
The synergistic effects of INX-315 and CDK4/6 inhibitors can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Experimental Workflow:
References
- 1. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. incyclixbio.com [incyclixbio.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Investigational CDK2 Inhibitors: INX-315 vs. The Field
For researchers, scientists, and drug development professionals, the landscape of cyclin-dependent kinase 2 (CDK2) inhibitors is rapidly evolving. This guide provides a detailed, data-driven comparison of INX-315, a novel CDK2 inhibitor, with other investigational agents in its class, focusing on preclinical and emerging clinical data.
The inhibition of CDK2 is a promising therapeutic strategy for cancers characterized by aberrant cell cycle progression, particularly those with Cyclin E1 (CCNE1) amplification or resistance to CDK4/6 inhibitors.[1][2][3][4][5] This guide will delve into the specifics of INX-315 and its key competitors, presenting a comparative analysis of their potency, selectivity, and clinical activity to date.
Comparative Analysis of Investigational CDK2 Inhibitors
The following table summarizes key quantitative data for INX-315 and other prominent investigational CDK2 inhibitors, including PF-07104091 and BLU-222. This data has been compiled from publicly available preclinical and clinical trial information.
| Inhibitor | Developer | Biochemical IC50 (CDK2/E) | Selectivity (Fold vs. CDK1/B) | Key Preclinical Findings | Phase of Development | Reported Clinical Activity/Safety |
| INX-315 | Incyclix Bio | 0.6 nM | ~55-fold | Potent single-agent activity in CCNE1-amplified models; overcomes resistance to CDK4/6 inhibitors. | Phase 1/2 (NCT05735080) | Monotherapy was safe and well-tolerated. Showed antitumor activity in heavily pretreated patients with ER+/HER2- breast cancer and CCNE1-amplified ovarian cancer. In response-evaluable patients, 10% achieved a partial response (PR) and 63% had stable disease (SD). |
| PF-07104091 (Tagtociclib) | Pfizer | ~50-100-fold selectivity over CDK1/B reported | ~50-100-fold | Induces G1 growth arrest in CCNE1 amplified models; synergistic with CDK4/6 inhibitors in ER+ breast cancer models. | Phase 1/2 (NCT04553133) | Generally well-tolerated as a monotherapy. In heavily pretreated HR+/HER2- metastatic breast cancer patients, 18.8% had a partial response and 37.5% had stable disease. The disease control rate was 61.5%. |
| BLU-222 | Blueprint Medicines | Low nanomolar potency | ~50-100-fold selectivity over CDK1/B reported | Significant antitumor activity in CCNE1-amplified ovarian cancer models, especially in combination with carboplatin. | Phase 1/2 (VELA; NCT05252416) | Monotherapy was generally well-tolerated. Preliminary evidence of clinical activity and cell cycle pathway modulation observed. Combination with ribociclib and fulvestrant was well-tolerated with early signs of clinical activity. |
Mechanism of Action and Signaling Pathway
CDK2 is a key regulator of the cell cycle, primarily at the G1/S transition. In complex with Cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, promotes the transcription of genes necessary for DNA replication and cell cycle progression. In certain cancers, amplification of the CCNE1 gene leads to hyperactivation of the CDK2/Cyclin E complex, driving uncontrolled cell proliferation. CDK2 inhibitors, such as INX-315, work by blocking the ATP-binding site of CDK2, thereby preventing the phosphorylation of its substrates and inducing cell cycle arrest.
Caption: CDK2 signaling pathway and the inhibitory action of INX-315.
Experimental Protocols
The evaluation of investigational CDK2 inhibitors typically follows a standardized preclinical workflow designed to assess their potency, selectivity, and anti-tumor activity.
1. Biochemical Assays:
-
Kinase Inhibition Assays: The initial evaluation involves determining the half-maximal inhibitory concentration (IC50) of the compound against the target kinase (CDK2/Cyclin E) and a panel of other kinases to assess selectivity. This is often done using methods like radiometric assays or fluorescence-based assays that measure the phosphorylation of a substrate.
2. Cell-Based Assays:
-
Proliferation Assays: Cancer cell lines with known genetic backgrounds (e.g., CCNE1-amplified) are treated with the inhibitor to determine its effect on cell growth and viability. Assays like CellTiter-Glo® are commonly used to measure ATP levels as an indicator of cell viability.
-
Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the inhibitor. This confirms the on-target effect of cell cycle arrest.
-
Target Engagement and Downstream Signaling: Western blotting is used to assess the phosphorylation status of CDK2 substrates, such as Rb, to confirm that the inhibitor is engaging its target and modulating downstream signaling pathways.
3. In Vivo Models:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to generate tumors. These mice are then treated with the CDK2 inhibitor to evaluate its effect on tumor growth.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are considered more representative of human tumors and are used to assess the efficacy of the inhibitor in a more clinically relevant setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. petermac.org [petermac.org]
Safety Operating Guide
Navigating the Disposal of Inx-SM-3: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of the novel glucocorticosteroid, Inx-SM-3, is critical for maintaining a safe laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, this guide furnishes a procedural framework based on established best practices for the disposal of analogous chemical compounds. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.
General Principles for Chemical Waste Disposal
When a specific SDS is unavailable, a conservative approach to disposal is warranted. This compound is identified as a novel glucocorticosteroid used as a linker for Antibody-Drug Conjugates (ADCs).[1] ADCs are often potent cytotoxic agents, and therefore, any associated chemical linkers should be handled with extreme caution. The following general procedures for handling and disposing of hazardous chemical waste should be applied.
Procedural Workflow for Disposal
The logical workflow for the proper disposal of a chemical agent like this compound, for which specific guidelines are not immediately available, involves a series of evaluative steps to ensure safety and compliance.
Detailed Experimental Protocol for Disposal
In the absence of a specific, validated protocol for this compound, the following general experimental protocol for the disposal of potent chemical compounds should be followed. This protocol is a guideline and must be adapted to comply with institutional and local regulations.
-
Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including but not limited to:
-
Chemical splash goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, contaminated PPE).
-
Given its use in ADCs, it is prudent to manage this compound waste as cytotoxic waste. The waste container should be labeled accordingly.
-
-
Handling and Collection of Waste:
-
All handling of solid this compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Collect all waste materials, including unused solid compound, solutions, and contaminated disposables, in the designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by a certified hazardous waste disposal company.
-
Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Data Presentation
Due to the lack of a specific Safety Data Sheet for this compound, a table of quantitative data regarding its physical and chemical properties relevant to disposal (e.g., solubility, reactivity, etc.) cannot be provided at this time. The following table contains general information gathered from the available product description.[1]
| Property | Value |
| Chemical Name | This compound |
| Description | Novel Glucocorticosteroid |
| Application | Glucocorticosteroid-linker for ADCs |
| Appearance | Solid, White to off-white |
| Storage (Solid) | -20°C, stored under nitrogen |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month |
Researchers are strongly encouraged to request a comprehensive Safety Data Sheet from the manufacturer or supplier of this compound to obtain detailed information critical for safe handling and disposal. Adherence to institutional guidelines and consultation with safety professionals are paramount for ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
